C21H15F4N3O3S
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15F4N3O3S |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
5,7,8-trifluoro-N-(3-fluorophenyl)-1,1-dioxo-4-(pyridin-3-ylmethyl)-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C21H15F4N3O3S/c22-13-4-1-5-14(9-13)27-21(29)15-16(23)18(25)20-19(17(15)24)28(7-8-32(20,30)31)11-12-3-2-6-26-10-12/h1-6,9-10H,7-8,11H2,(H,27,29) |
InChI Key |
HXCXGTYYDWKHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(N1CC3=CN=CC=C3)C(=C(C(=C2F)F)C(=O)NC4=CC(=CC=C4)F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Synthesis Pathway and Mechanism of C21H15F4N3O3S
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Assessment and Compound Identification:
A thorough investigation into the chemical compound with the molecular formula C21H15F4N3O3S reveals a significant challenge in its identification within publicly accessible chemical databases and scientific literature. Extensive searches have been conducted to locate a specific, well-documented compound corresponding to this formula. However, these efforts have not yielded a definitive identification of a known substance.
This lack of readily available information suggests several possibilities:
-
Novel Compound: The molecule may represent a novel chemical entity that has not yet been synthesized or characterized in published research.
-
Proprietary Research Chemical: The compound could be a proprietary molecule under active investigation by a pharmaceutical or biotechnology company, with its details not yet disclosed in the public domain.
-
Intermediate in a Larger Synthesis: It is possible that this molecular formula corresponds to a transient intermediate in a more complex synthetic pathway, and as such, it may not be isolated or characterized as a final product.
Due to the inability to identify the specific chemical structure associated with this compound, a detailed technical guide on its synthesis pathway and mechanism of action cannot be provided at this time. The core requirements of this request, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, are contingent upon the availability of this fundamental information.
Proposed Strategy for Further Investigation:
For researchers, scientists, and drug development professionals seeking to explore compounds with this molecular formula, the following strategic approach is recommended:
-
Structural Elucidation: The primary objective is to determine the chemical structure corresponding to this compound. This may involve:
-
Computational Chemistry: Employing software to generate potential isomeric structures that match the given molecular formula. These structures can then be assessed for their chemical feasibility and potential for synthesis.
-
Retrosynthetic Analysis: If a target scaffold is envisioned, retrosynthetic analysis can help to identify potential starting materials and reaction pathways that could lead to a compound with the desired formula.
-
-
De Novo Synthesis and Characterization: Once a target structure is proposed, a de novo synthesis can be attempted. This would involve:
-
Route Scouting: Identifying and optimizing a synthetic route to the target molecule.
-
Synthesis and Purification: Executing the chemical reactions and purifying the resulting compound.
-
Structural Verification: Utilizing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the structure of the synthesized compound.
-
-
Biological and Mechanistic Studies: Following successful synthesis and characterization, the compound can be subjected to a battery of biological assays to determine its activity and mechanism of action.
Illustrative Workflow for Novel Compound Discovery:
To provide a conceptual framework for the process of investigating a novel chemical entity, the following workflow is presented.
Caption: A generalized workflow for the discovery and development of a novel chemical compound.
While a specific technical guide for this compound cannot be provided due to the current lack of its identification in the public domain, this document outlines a strategic approach for its potential discovery and characterization. The process of elucidating the structure, developing a synthetic pathway, and investigating the biological activity of a novel compound is a cornerstone of chemical and pharmaceutical research. Should further information regarding the identity of this compound become available, a detailed analysis of its synthesis and mechanism can be pursued.
In-depth Technical Guide on the Crystal Structure and Molecular Geometry of C21H15F4N3O3S
A comprehensive search for the chemical compound with the molecular formula C21H15F4N3O3S did not yield any specific, publicly available scientific data, including its crystal structure and molecular geometry. This suggests that the compound may be a novel entity, proprietary, or that the provided molecular formula may be incorrect.
Due to the absence of crystallographic data from sources such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), and a lack of relevant scientific literature, it is not possible to provide a detailed technical guide as requested. The creation of such a guide is contingent on the availability of experimental data from techniques like X-ray crystallography or neutron diffraction.
For the benefit of the intended audience of researchers, scientists, and drug development professionals, this document outlines the typical structure and content that would be included in such a technical guide, should the data become available.
Compound Identification
A crucial first step is the unambiguous identification of the compound. This section would typically include:
-
Common Name(s): Any trivial or trade names.
-
IUPAC Name: The systematic name according to the International Union of Pure and Applied Chemistry nomenclature.
-
CAS Registry Number: A unique numerical identifier.
-
Chemical Structure: A 2D representation of the molecular structure.
Crystal Structure Analysis
This core section would present the crystallographic data in a clear and organized manner.
Crystallographic Data
A summary of the key crystallographic parameters would be presented in a table format for easy reference.
| Parameter | Value |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, C2/c, etc. |
| Unit Cell Dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z (Formula units/cell) | Value |
| Calculated Density (g/cm³) | Value |
| Crystal Color and Habit | e.g., Colorless needles, etc. |
| Diffractometer | e.g., Bruker APEX-II CCD |
| Radiation (Å) | e.g., Mo Kα (λ = 0.71073) |
| Temperature (K) | Value |
| Reflections Collected | Value |
| Independent Reflections | Value |
| R-int | Value |
| Final R indices [I>2σ(I)] | R₁, wR₂ |
| R indices (all data) | R₁, wR₂ |
| Goodness-of-fit on F² | Value |
Experimental Protocol: Single-Crystal X-ray Diffraction
A detailed methodology for the crystal structure determination would be provided, including:
-
Crystal Growth: A description of the solvent system and crystallization method (e.g., slow evaporation, vapor diffusion) used to obtain single crystals suitable for X-ray diffraction.
-
Data Collection: Details of the diffractometer used, the X-ray source and wavelength, the temperature of data collection, and the strategy for collecting a complete dataset (e.g., ω and φ scans).
-
Structure Solution and Refinement: A description of the software used (e.g., SHELXT, SHELXL) to solve the phase problem and refine the crystal structure. This would include details on the placement of atoms, the treatment of hydrogen atoms, and the refinement of anisotropic displacement parameters.
Molecular Geometry
This section would delve into the specific geometric parameters of the this compound molecule as determined from the crystal structure analysis.
Selected Bond Lengths, Bond Angles, and Torsion Angles
Quantitative data on the molecule's geometry would be presented in tabular format to facilitate analysis and comparison with related structures.
Table of Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
|---|
| ... | ... | ... |
Table of Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
|---|
| ... | ... | ... | ... |
Table of Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
|---|
| ... | ... | ... | ... | ... |
Supramolecular Interactions and Crystal Packing
An analysis of the intermolecular forces that govern the crystal packing would be presented. This would include a discussion of hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions, with geometric parameters provided in a table.
Visualization
To aid in the understanding of the experimental workflow, the following diagram would typically be included.
To proceed with the generation of a specific and accurate technical guide, it is imperative to first obtain the correct identifier for the compound . Researchers are encouraged to verify the molecular formula and consult internal databases or synthetic chemistry records for a common name, IUPAC name, or CAS number.
An In-depth Technical Guide to the Physicochemical Properties of Celecoxib (C17H14F3N3O2S)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available scientific literature and databases. It is important to note that the user-provided molecular formula C21H15F4N3O3S appears to be incorrect. This guide pertains to the well-documented compound Celecoxib, with the molecular formula C17H14F3N3O2S.
Core Physicochemical Properties
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its chemical structure and physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C17H14F3N3O2S | [1][2] |
| Molecular Weight | 381.37 g/mol | [2] |
| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | [1] |
| CAS Number | 169590-42-5 | |
| Melting Point | 157-159 °C | [2][3] |
| Boiling Point (Predicted) | 529.0 ± 60.0 °C | [3] |
| Water Solubility | 7 mg/L | [3] |
| Solubility in other solvents | DMSO: >20 mg/mL, Soluble in DMSO (200 mg/mL), ethanol (100 mg/mL) | [2][3] |
| pKa (Predicted) | 9.68 ± 0.10 | [3] |
| LogP | 3.53 | [1] |
| Appearance | White to off-white powder | [2][3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation in research and development. Below are protocols for solubility and Caco-2 permeability assays as described in the scientific literature.
2.1. Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Materials:
-
Celecoxib powder
-
Purified water (or other relevant buffer systems)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
-
Protocol:
-
Add an excess amount of Celecoxib powder to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline) in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining fine particles.
-
Quantify the concentration of Celecoxib in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of Celecoxib in the tested medium.
-
2.2. Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
-
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (or similar permeable supports)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS) for quantifying Celecoxib
-
-
Protocol:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be within the laboratory's established acceptable range.
-
Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be below a defined threshold, indicating a tight monolayer.
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing a known concentration of Celecoxib to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of Celecoxib in all collected samples using a validated analytical method like LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the permeable support.
- C0 is the initial concentration of the drug in the donor chamber.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language.
3.1. Mechanism of Action of Celecoxib: COX-2 Inhibition
Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.
3.2. Experimental Workflow for Caco-2 Permeability Assay
References
In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a comprehensive in silico workflow for the prediction of biological activity of novel chemical entities, using the hypothetical compound with the molecular formula C21H15F4N3O3S as a case study. In the absence of specific experimental data for this compound, this document serves as a procedural whitepaper detailing the methodologies for target prediction, molecular docking, binding affinity estimation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, it provides standardized templates for data presentation and a representative experimental protocol for the validation of in silico findings.
Introduction
The initial stages of drug discovery are characterized by the screening of vast chemical libraries to identify lead compounds with desired biological activities. Traditional high-throughput screening (HTS) methods, while effective, are often time-consuming and resource-intensive. Computer-aided drug design (CADD) has emerged as a powerful alternative and complementary approach to expedite this process.[1][2] In silico techniques enable the rapid assessment of the potential biological activity and pharmacokinetic properties of small molecules, thereby prioritizing candidates for synthesis and experimental testing.[3][4]
This guide provides a framework for the in silico evaluation of a novel compound, hypothetically designated as this compound. The workflow described herein is designed to predict its biological targets, assess its binding affinity, and evaluate its drug-likeness, culminating in a prioritized list of potential therapeutic applications and a clear path toward experimental validation.
In Silico Biological Activity Prediction Workflow
The prediction of biological activity for a novel compound like this compound involves a multi-step computational pipeline. This workflow is designed to systematically narrow down the potential biological targets and characterize the interaction of the compound with those targets.
Target Identification and Prioritization
The first step in characterizing the biological activity of a novel compound is to identify its potential protein targets. This can be achieved through two primary in silico approaches:
-
Ligand-Based Virtual Screening: This method relies on the principle that structurally similar molecules are likely to have similar biological activities. The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered as potential targets for the query compound.
-
Reverse Docking (Structure-Based): In this approach, the 3D structure of the compound is docked against a large library of protein structures with known binding sites. The proteins to which the compound binds with high predicted affinity are identified as potential targets. Several online servers and software packages are available for reverse docking.
The identified potential targets are then prioritized based on several criteria, including their relevance to disease, druggability, and the strength of the in silico prediction.
Molecular Docking Simulation
Once a set of high-priority targets is identified, molecular docking is employed to predict the binding mode and affinity of this compound to each target.[2] This process involves:
-
Preparation of the Ligand and Receptor: The 3D structure of the compound (ligand) is generated and optimized. The 3D structure of the target protein (receptor) is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed from the protein structure, and hydrogen atoms are added.
-
Defining the Binding Site: The active site or binding pocket of the protein is defined. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using pocket-finding algorithms.
-
Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to identify the most favorable binding poses.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each pose. The output is typically a docking score, which represents the predicted free energy of binding.
Binding Affinity Prediction
The scoring functions used in molecular docking provide an estimation of the binding affinity. These scores can be used to rank different compounds or different poses of the same compound. For a more quantitative prediction, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed. The predicted binding affinities are often expressed as dissociation constants (Kd), inhibition constants (Ki), or IC50 values.
ADMET Prediction
In addition to predicting the biological activity, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate.[5][6] In silico ADMET prediction models can estimate a range of properties, including:
-
Absorption: Human intestinal absorption (HIA), cell permeability (Caco-2).
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.
These predictions are typically based on quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimental ADMET data.[7][8]
Data Presentation
The quantitative data generated from the in silico analyses should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Predicted Binding Affinities for this compound Against Prioritized Protein Targets
| Target Protein | Gene Name | Docking Score (kcal/mol) | Predicted Ki (nM) | Predicted IC50 (nM) |
| Cyclooxygenase-2 | COX-2 | -9.8 | 150 | 250 |
| Tumor Necrosis Factor-alpha | TNF-α | -8.5 | 450 | 700 |
| Janus Kinase 2 | JAK2 | -10.2 | 80 | 130 |
| Bruton's Tyrosine Kinase | BTK | -9.1 | 220 | 380 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability (nm/s) | 25 x 10^-6 | High permeability |
| Plasma Protein Binding (%) | 85 | Moderate binding |
| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Experimental Protocols
In silico predictions must be validated through experimental assays.[9] The choice of assay depends on the predicted target and biological activity. Below is a detailed methodology for a common in vitro enzyme inhibition assay, which would be suitable for validating the predicted activity of this compound against a kinase target like JAK2.
In Vitro Kinase Inhibition Assay (e.g., for JAK2)
Objective: To experimentally determine the inhibitory activity of this compound against the Janus Kinase 2 (JAK2) enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Ruxolitinib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).
-
Enzyme and Substrate Preparation: Prepare a solution of the JAK2 enzyme and the peptide substrate in the assay buffer at their optimal concentrations.
-
Assay Reaction: a. To each well of the 384-well plate, add a small volume of the diluted test compound or control. b. Add the enzyme and substrate solution to each well to initiate the kinase reaction. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., EDTA). b. Measure the fluorescence of the phosphorylated substrate using a plate reader. The fluorescence signal is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (containing only DMSO). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Mandatory Visualization
The following diagrams illustrate the conceptual frameworks described in this guide.
Caption: In Silico Prediction and Experimental Validation Workflow.
Caption: Hypothetical Inhibition of the JAK-STAT Signaling Pathway.
References
- 1. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionmr.unl.edu [bionmr.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET property prediction via multi-task graph learning under adaptive auxiliary task selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [2204.07532] Accurate ADMET Prediction with XGBoost [arxiv.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of C21H15F4N3O3S
Compound Identification:
-
Chemical Formula: C21H15F4N3O3S
-
IUPAC Name: methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate
-
Common Name: Enzalutamide Impurity 12
-
CAS Number: 1802242-43-8
Disclaimer: Publicly available experimental data on the specific thermal stability and degradation profile of this compound is limited. This guide provides a framework based on standard pharmaceutical industry practices for thermal analysis and contextual information from studies on the parent drug, Enzalutamide.
Introduction
The thermal stability and degradation profile of a drug impurity are critical parameters in pharmaceutical development. These characteristics influence the manufacturing process, storage conditions, and shelf-life of the active pharmaceutical ingredient (API). This compound is a known impurity of Enzalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer. Understanding its behavior under thermal stress is essential for ensuring the quality, safety, and efficacy of the final drug product.
Predicted Thermal Stability and Degradation Profile
Based on the stability of Enzalutamide, it can be inferred that this compound is likely to exhibit considerable thermal stability. The degradation profile would likely involve the breakdown of the less stable functional groups under more extreme temperatures. Potential degradation pathways could include hydrolysis of the ester or amide groups, or cleavage of the thiohydantoin ring.
Quantitative Data Summary
The following table summarizes the type of quantitative data that would be obtained from thermal analysis of this compound. The values presented are hypothetical and serve as an illustration of expected results from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Parameter | Value Range (Hypothetical) | Method | Significance |
| TGA | |||
| Onset of Decomposition (Tonset) | 250 - 300 °C | TGA | Temperature at which significant weight loss begins, indicating the start of thermal decomposition. |
| Temperature of 5% Weight Loss (Td5%) | 270 - 320 °C | TGA | A common metric for thermal stability; the temperature at which 5% of the initial mass has been lost. |
| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 350 °C | DTG | The temperature at which the rate of weight loss is highest, indicating the most rapid decomposition step. |
| Residue at 600 °C | < 10% | TGA | The percentage of material remaining at a high temperature, indicating the extent of non-volatile residue. |
| DSC | |||
| Melting Point (Tm) | 180 - 220 °C | DSC | The temperature at which the solid phase transitions to a liquid phase, indicating purity and identity. |
| Enthalpy of Fusion (ΔHf) | 80 - 120 J/g | DSC | The heat absorbed during melting, related to the crystallinity of the material. |
| Glass Transition (Tg) | Not expected | DSC | Would indicate the presence of an amorphous phase. |
| Decomposition Exotherm | > 250 °C | DSC | An exothermic peak indicating that the decomposition process releases heat. |
Experimental Protocols
The following are detailed experimental protocols for determining the thermal stability and degradation profile of this compound.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of specific weight loss percentages, and the final residue. The first derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to observe any phase transitions or decomposition events by measuring the heat flow to or from the sample as a function of temperature.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the melting point (onset and peak) and the enthalpy of fusion by integrating the area of the melting peak.
-
4.3. Forced Degradation (Stress) Studies
-
Objective: To identify potential degradation products and pathways under various stress conditions, including thermal stress.
-
Methodology:
-
Solid-State Thermal Stress: Store a known quantity of this compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C) for a defined period (e.g., 1-4 weeks).
-
Solution-State Thermal Stress: Prepare a solution of this compound in a suitable solvent and heat it at a specified temperature (e.g., 60°C) for a set duration.
-
Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Peak Identification: If significant degradation is observed, techniques such as LC-MS can be employed to identify the structure of the degradation products.
-
Visualizations
5.1. Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for assessing thermal stability.
5.2. Logical Relationship of Thermal Analysis Data
Caption: Logical flow from experiment to data interpretation.
References
Determining the Solubility of Vilaprisan (C21H15F4N3O3S) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of Vilaprisan (C21H15F4N3O3S), a selective progesterone receptor modulator (SPRM). While specific quantitative solubility data for Vilaprisan in a range of organic solvents is not extensively published, this document outlines the standardized experimental protocols, data presentation formats, and analytical methodologies required to conduct a thorough solubility assessment. Understanding the solubility of Vilaprisan is critical for its formulation development, preclinical evaluation, and ultimately, its therapeutic efficacy. This guide details the methodologies for both thermodynamic and kinetic solubility determination, emphasizing the importance of robust experimental design and accurate quantification.
Introduction
Vilaprisan (BAY 1002670) is a potent and selective progesterone receptor modulator that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2][3] The physicochemical properties of a drug candidate, particularly its solubility, are fundamental to its developability. Solubility in various solvents dictates the choice of formulation strategies, impacts bioavailability, and influences the design of toxicological and pharmacological studies. This guide presents a standardized approach to systematically determine the solubility of Vilaprisan in a range of common organic solvents.
Core Concepts in Solubility Determination
The solubility of a compound can be assessed under two principal conditions: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[4][5] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]
-
Kinetic Solubility: This measurement is often employed in high-throughput screening settings and reflects the concentration at which a compound, typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous or other solvent system.[7][8] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.[4][5]
Experimental Protocols
Materials and Equipment
-
Vilaprisan (this compound) reference standard
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, etc.) of appropriate purity (e.g., HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[9][10][11][12]
-
UV-Vis spectrophotometer
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6]
-
Preparation: Add an excess amount of Vilaprisan to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm).
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of Vilaprisan using a validated analytical method, such as HPLC-UV.[9][10][13]
Kinetic Solubility Determination
Kinetic solubility is often assessed in early drug discovery to quickly rank compounds.[7][8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Vilaprisan in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a microplate format, perform serial dilutions of the DMSO stock solution into the target organic solvent.
-
Precipitation Monitoring: After a defined incubation period (e.g., 1-2 hours) with shaking, assess for precipitation. This can be done visually or, more quantitatively, using nephelometry (light scattering) or by measuring the absorbance in a plate reader.
-
Quantification (Optional but Recommended): For a more accurate determination, the plate can be filtered or centrifuged to remove any precipitate. The concentration in the clear supernatant is then determined, typically by HPLC-UV or LC-MS/MS, after appropriate dilution.[13][14]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of Vilaprisan in solution.[9][10][11][12]
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) is typically used.
-
Detection: UV detection at a wavelength where Vilaprisan has maximum absorbance.
-
Calibration: A calibration curve should be prepared using standard solutions of Vilaprisan of known concentrations to ensure linearity and accuracy of the measurement.[9]
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Hypothetical Thermodynamic Solubility of Vilaprisan at 25 °C
| Organic Solvent | Solubility (mg/mL) | Solubility (µM) |
| Methanol | Data | Data |
| Ethanol | Data | Data |
| Acetone | Data | Data |
| Acetonitrile | Data | Data |
| Ethyl Acetate | Data | Data |
| Toluene | Data | Data |
| Dimethyl Sulfoxide (DMSO) | Data | Data |
Table 2: Hypothetical Kinetic Solubility of Vilaprisan
| Organic Solvent | Kinetic Solubility (µM) | Method |
| Methanol | Data | Nephelometry |
| Ethanol | Data | Nephelometry |
| Acetone | Data | Nephelometry |
| Acetonitrile | Data | Nephelometry |
Visualizations of Experimental Workflows
The following diagrams illustrate the key steps in determining the thermodynamic and kinetic solubility of Vilaprisan.
References
- 1. bionews.com [bionews.com]
- 2. What is Vilaprisan used for? [synapse.patsnap.com]
- 3. BAY 1002670: a novel, highly potent and selective progesterone receptor modulator for gynaecological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmatutor.org [pharmatutor.org]
A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Computational Chemistry in Modern Drug Development
In the landscape of modern pharmaceutical research, computational chemistry serves as an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1] It utilizes theoretical chemistry principles, implemented in sophisticated computer programs, to calculate and predict the structures and properties of molecules.[1] This in-silico approach allows for the rapid screening of vast chemical libraries, optimization of lead compounds, and prediction of molecular interactions, thereby saving significant time and resources.[1][2]
Quantum chemical (QC) calculations, a cornerstone of computational chemistry, are increasingly vital in the post-candidate selection phase of drug development.[3] By applying the principles of quantum mechanics, these calculations can elucidate a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy.[4] This guide provides a comprehensive technical overview of the workflow and methodologies for performing quantum chemical calculations on a representative drug-like molecule with the formula C21H15F4N3O3S . While the specific compound is not widely documented, its elemental composition is characteristic of many modern therapeutic agents, making it an excellent case study for outlining a robust computational protocol.
This document will detail the theoretical and practical steps involved, from initial structure preparation to the analysis of key molecular properties relevant to pharmacology, such as electronic distribution, orbital energies, and reactivity indicators.
Theoretical & Computational Methodology
The foundation of modern quantum chemical calculations for organic molecules often lies in Density Functional Theory (DFT).[4] DFT methods are favored for their balance of computational cost and accuracy in describing electron correlation effects.[4] A prevalent choice for molecules of this nature is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d).[5][6] This level of theory has been extensively benchmarked and proven effective for predicting the geometries and thermochemical properties of a wide range of organic compounds.[5][6]
The computational workflow is a multi-step process designed to ensure the final calculated properties correspond to a stable molecular conformation.
The logical progression of a quantum chemical analysis is critical for obtaining reliable results. The process begins with obtaining a valid 3D structure and proceeds through optimization and property calculation stages.
Caption: Workflow for Quantum Chemical Calculations.
The first crucial step is geometry optimization. Starting with an approximate 3D structure, the calculation iteratively adjusts the positions of the atoms to find a configuration that represents a minimum on the potential energy surface.[7][8] This process minimizes the forces on each atom, resulting in the most stable, or ground-state, conformation of the molecule.[8]
Following a successful optimization, a frequency calculation is performed on the optimized geometry. This step serves two purposes:
-
Verification of Minimum: It confirms that the optimized structure is a true energy minimum. A stable structure will have no imaginary frequencies.
-
Thermochemical Data: It provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also allows for the simulation of the molecule's infrared (IR) spectrum.
Analysis of Molecular Properties
Once a stable structure is confirmed, a variety of electronic properties crucial for understanding the molecule's behavior in a biological context can be calculated.
The Molecular Electrostatic Potential (MEP) map is a vital tool for predicting chemical reactivity.[9] It illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).[10]
-
Red/Yellow Regions: Indicate negative electrostatic potential, suggesting sites susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.[10]
-
Blue Regions: Indicate positive electrostatic potential, suggesting sites for nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.[10]
For drug development, the MEP map helps identify key pharmacophoric features and potential sites for hydrogen bonding or other non-covalent interactions with a biological target.[9][11]
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12]
-
HOMO: Represents the ability to donate electrons (nucleophilicity). Regions of high HOMO density are likely sites for interaction with electron-deficient species.[13][14]
-
LUMO: Represents the ability to accept electrons (electrophilicity). Regions of high LUMO density are susceptible to attack by nucleophiles.[13][14]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable.[15][16]
This analysis is fundamental in predicting how a drug molecule might interact with its target receptor.[12]
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) units, which correspond to the familiar Lewis structure representation.[17][18] Key outputs include:
-
Natural Atomic Charges: Offers a more robust description of charge distribution than other methods.
-
Hybridization: Details the atomic orbital contributions to bonds.
-
Donor-Acceptor Interactions: Quantifies delocalization effects, such as hyperconjugation, by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance.[17][19]
Data Presentation: Summarized Quantitative Data
For a molecule like this compound, quantum chemical calculations would yield a wealth of quantitative data. The following tables present a hypothetical but realistic summary of such results, calculated at the B3LYP/6-31G(d) level of theory.
Table 1: Key Geometric and Electronic Properties
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -1850.1234 | Hartrees | Ground state electronic energy of the optimized molecule. |
| Dipole Moment | 4.56 | Debye | Indicates overall molecular polarity and potential for dipole-dipole interactions. |
| HOMO Energy | -6.78 | eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.23 | eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.55 | eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Table 2: Natural Bond Orbital (NBO) Analysis - Selected Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N₅ | π*(C₆-C₇) | 5.21 | Lone pair delocalization into an adjacent pi-system. |
| π(C₁-C₂) | π*(C₃-C₄) | 18.50 | Pi-conjugation within an aromatic ring. |
| σ(C-H) | σ*(C-S) | 2.15 | Hyperconjugation contributing to bond stability. |
Note: Atom numbering is hypothetical. E(2) is the stabilization energy from second-order perturbation theory.
Experimental Protocols: Correlation and Validation
While computational models are powerful, their predictions must be correlated with experimental data for validation.
FTIR spectroscopy is used to identify the vibrational modes of a molecule, which correspond to specific functional groups.
-
Sample Preparation: A small amount of the synthesized this compound compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: The pellet is placed in an FTIR spectrometer. An infrared beam is passed through the sample, and the absorbance is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Analysis: The resulting spectrum shows absorption peaks corresponding to the vibrational frequencies of the molecule's bonds (e.g., C=O stretch, N-H bend, C-F stretch).
-
Correlation: These experimental frequencies are compared to the vibrational frequencies calculated from the quantum chemical frequency analysis. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d)) to account for anharmonicity and method limitations, allowing for a direct comparison with the experimental spectrum.
Application in the Drug Development Pipeline
The data derived from quantum chemical calculations directly informs multiple stages of the drug discovery process.
Caption: Role of QC Calculations in Drug Development.
The calculated properties, such as partial charges (from NBO) and electrostatic potential (MEP), are used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models.[2] The HOMO/LUMO distributions and MEP maps help in building pharmacophore models and predicting how the molecule will bind to its protein target in molecular docking simulations. Ultimately, this detailed molecular understanding enables the rational design of more effective and safer drug candidates.[20]
References
- 1. The Indispensable Role of Computational Chemists in Drug Development - CHR Life Sciences [chrlifesciences.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. MEP [cup.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NBO [cup.uni-muenchen.de]
- 18. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. steeronresearch.com [steeronresearch.com]
Technical Guide: Evaluating a Novel Compound as a Fluorescent Probe
An in-depth literature search for the chemical compound with the molecular formula C21H15F4N3O3S did not yield specific information regarding its synthesis, photophysical properties, or its application as a fluorescent probe. This suggests that the compound may be novel, not yet widely reported in scientific literature, or the provided molecular formula may be inaccurate.
Therefore, this guide will instead provide a comprehensive framework for evaluating the potential of a novel chemical entity as a fluorescent probe, using the user's specified requirements as a template. This document will serve as a technical guide for researchers, scientists, and drug development professionals on the essential data to collect, experimental protocols to follow, and methods for data presentation and visualization when characterizing a new fluorescent probe.
This guide outlines the critical steps and considerations for the characterization of a new chemical entity as a potential fluorescent probe for biological and pharmaceutical research.
Core Photophysical Characterization
The initial evaluation of a potential fluorescent probe involves a thorough characterization of its fundamental photophysical properties. These quantitative data are crucial for determining the suitability of the probe for various applications.
Table 1: Summary of Key Photophysical Properties
| Parameter | Symbol | Description | Experimental Method | Ideal Characteristics |
| Molar Absorptivity | ε | A measure of how strongly the molecule absorbs light at a specific wavelength. | UV-Vis Spectroscopy | High (ε > 50,000 M⁻¹cm⁻¹) |
| Maximum Excitation Wavelength | λex | The wavelength at which the molecule has the highest absorption. | UV-Vis Spectroscopy | Application-dependent (often > 400 nm to avoid autofluorescence) |
| Maximum Emission Wavelength | λem | The wavelength at which the molecule has the highest fluorescence intensity. | Fluorescence Spectroscopy | Application-dependent; large Stokes shift |
| Stokes Shift | Δλ | The difference between the maximum excitation and emission wavelengths. | Calculated from λex and λem | Large (> 30 nm) to minimize self-quenching and improve signal-to-noise |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | Comparative method using a standard (e.g., quinine sulfate) | High (ΦF > 0.5) for bright probes |
| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) | Application-dependent (typically 1-10 ns) |
| Photostability | - | The resistance of the fluorophore to photodegradation upon exposure to light. | Time-lapse fluorescence microscopy | High photostability for long-term imaging |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of a new fluorescent probe.
2.1. Synthesis of the Fluorescent Probe
A detailed, step-by-step synthesis protocol should be provided, including:
-
List of reagents and solvents with their required purity.
-
Reaction conditions (temperature, time, atmosphere).
-
Purification methods (e.g., column chromatography, recrystallization).
-
Characterization of the final product (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).
2.2. Determination of Photophysical Properties
-
Sample Preparation: Detail the solvent used, concentration of the probe, and any additives.
-
UV-Vis Spectroscopy: Specify the spectrophotometer model, cuvette path length, and wavelength range scanned.
-
Fluorescence Spectroscopy: Provide details on the spectrofluorometer, excitation and emission slit widths, and the wavelength ranges for excitation and emission scans. For quantum yield determination, include the protocol for the comparative method, including the standard used and its quantum yield.
-
Time-Correlated Single Photon Counting (TCSPC): Describe the light source (e.g., pulsed laser), detector, and data analysis method for determining the fluorescence lifetime.
2.3. In Vitro and In Vivo Imaging Protocols
-
Cell Culture and Staining: Specify the cell line used, cell culture conditions, probe concentration, incubation time, and washing steps.
-
Fluorescence Microscopy: Detail the microscope model, objective lens, light source, filter sets, and image acquisition parameters (e.g., exposure time, gain).
-
Animal Models (if applicable): Describe the animal model, probe administration route and dose, imaging system (e.g., IVIS), and image acquisition and analysis protocols.
Visualization of Workflows and Pathways
Clear diagrams are essential for communicating complex experimental workflows and biological signaling pathways.
3.1. Experimental Workflow for Probe Evaluation
Caption: Workflow for the synthesis, characterization, and biological evaluation of a novel fluorescent probe.
3.2. Hypothetical Signaling Pathway for a Targeted Probe
This diagram illustrates a hypothetical scenario where a fluorescent probe is designed to detect the activity of a specific enzyme (e.g., a kinase) within a signaling pathway.
Caption: Hypothetical signaling pathway where a probe is activated by Kinase B, leading to a fluorescent signal.
Conclusion
While no specific information is currently available for this compound as a fluorescent probe, this guide provides a robust framework for the comprehensive evaluation of any new chemical entity for such applications. By systematically determining its photophysical properties, developing detailed experimental protocols, and visualizing its mechanism of action, researchers can effectively assess the potential of a novel compound to become a valuable tool in biological and pharmaceutical research.
Methodological & Application
Application Notes and Protocols for C21H15F4N3O3S: A Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial assessment of the novel chemical entity C21H15F4N3O3S as a potential kinase inhibitor. The following protocols and workflows are designed to facilitate the investigation of its biochemical and cellular activity, offering a structured approach to its preclinical evaluation.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these diseases. This compound is a novel heterocyclic compound with structural motifs that suggest potential interaction with the ATP-binding pocket of protein kinases. These notes provide a roadmap for the systematic evaluation of this compound's inhibitory potential and cellular effects.
Data Presentation: Illustrative Quantitative Data
Due to the novel nature of this compound, the following tables present hypothetical data to serve as a template for recording and presenting experimental findings.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Method |
| Kinase A | 50 | ADP-Glo™ |
| Kinase B | 250 | TR-FRET |
| Kinase C | >10,000 | Radiometric |
| Kinase D | 150 | Fluorescence Polarization |
Table 2: Cellular Activity of this compound in Cancer Cell Line X
| Parameter | EC50 (µM) | Assay Method |
| Inhibition of Substrate Phosphorylation | 0.5 | Western Blot / ELISA |
| Cell Proliferation | 1.2 | CellTiter-Glo® |
| Apoptosis Induction | 2.5 | Caspase-Glo® 3/7 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a purified kinase in the presence of this compound.[1]
Materials:
-
Purified kinase and its specific substrate
-
This compound (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
To each well of the microplate, add 5 µL of the diluted compound or DMSO control.
-
Add 10 µL of a solution containing the purified kinase in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a solution containing the kinase substrate and ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
-
Terminate Kinase Reaction and Deplete ATP:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell-Based Assay for Target Engagement (NanoBRET™ Target Engagement Assay)
This assay measures the binding of this compound to its target kinase within living cells.[2][3]
Materials:
-
Cells engineered to express the target kinase as a NanoLuc® fusion protein.
-
NanoBRET™ Target Engagement System (Promega), including the cell-permeable NanoBRET™ tracer and Nano-Glo® Substrate.
-
This compound (dissolved in DMSO).
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the engineered cells in the white microplates at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted compound to the cell plates and incubate under standard cell culture conditions for a predetermined time (e.g., 2 hours).
-
-
Tracer Addition:
-
Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.
-
Add the tracer solution to all wells.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the Nano-Glo® Substrate.
-
Add the substrate to all wells.
-
Immediately measure the filtered luminescence at two wavelengths (e.g., 450 nm for NanoLuc® emission and >600 nm for tracer emission) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor (tracer) emission by the donor (NanoLuc®) emission.
-
Determine the EC50 value, representing the concentration of this compound that displaces 50% of the tracer.
-
Protocol 3: Western Blot Analysis of Substrate Phosphorylation
This protocol is used to determine if this compound can inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.[4][5][6][7]
Materials:
-
Cell line of interest.
-
This compound (dissolved in DMSO).
-
Appropriate cell culture medium and supplements.
-
Stimulating ligand (if required to activate the signaling pathway).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specific duration. Include a DMSO control.
-
If necessary, stimulate the cells with a ligand to induce kinase activity for a short period before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (for Total Protein):
-
The membrane can be stripped and re-probed with the antibody for the total substrate protein to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A generic signaling pathway illustrating the potential inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potency of this compound.
Experimental Workflow: Cellular Western Blot Analysis
Caption: Workflow for assessing the effect of this compound on substrate phosphorylation in cells.
References
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. youtube.com [youtube.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vitro Cell-Based Assays of C21H15F4N3O3S
Disclaimer: The specific chemical compound C21H15F4N3O3S is not widely documented in publicly available scientific literature. The following application notes and protocols are provided as representative examples of in vitro cell-based assays that are relevant for the characterization of a novel compound with potential effects on cell proliferation, viability, and signaling pathways. The experimental details should be optimized for the specific cell lines and research questions.
Overview
This document provides detailed protocols for a panel of in vitro cell-based assays to characterize the biological activity of the novel compound this compound. The described assays will enable researchers to assess its effects on cell proliferation, cytotoxicity, and the modulation of a key signaling pathway, NF-κB. These assays are fundamental in early-stage drug discovery and development to determine the pharmacological profile of a new chemical entity.
Quantitative Data Summary
The following table summarizes hypothetical data obtained from the described assays, illustrating how the results can be presented for comparative analysis.
| Assay | Endpoint | This compound (10 µM) | Control (Vehicle) |
| Cell Proliferation (MTT Assay) | % Inhibition of Proliferation | 45% | 0% |
| Cytotoxicity (LDH Assay) | % Cytotoxicity | 15% | 2% |
| NF-κB Reporter Assay | Fold Induction of Reporter Gene | 3.5 | 1.0 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of a selected cancer cell line (e.g., HeLa).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of proliferation using the following formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] x 100
Cytotoxicity Assay (LDH Release Assay)
Objective: To evaluate the cytotoxic potential of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells. The assay measures the activity of LDH by coupling the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
Target cells (e.g., HepG2)
-
Appropriate cell culture medium
-
This compound (dissolved in DMSO)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control, an untreated control, and a maximum LDH release control (by adding lysis buffer provided in the kit).
-
After incubation, transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (as per the kit instructions).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
NF-κB Reporter Assay
Objective: To determine if this compound modulates the NF-κB signaling pathway. A study on Deferasirox, a compound with a different molecular formula, has suggested a potential role in modulating the NF-κB pathway.[1]
Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
TNF-α (as a positive control for NF-κB activation)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at a density of 20,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated controls and vehicle controls.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the fold induction of reporter gene expression relative to the unstimulated control.
Visualizations
References
Application Notes and Protocols for C21H15F4N3O3S-Based Imaging Agents
Compound: A class of compounds with the core structure C21H15F4N3O3S, developed as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, are utilized as imaging agents for biological processes. A prime example is the basis for the Positron Emission Tomography (PET) tracer, [¹¹C]YL9, a radiolabeled pan-BET inhibitor. These imaging agents are instrumental in the non-invasive in vivo visualization and quantification of BET protein distribution and expression, which are crucial in understanding the pathophysiology of various diseases, including neurodegenerative disorders like Alzheimer's disease and different forms of cancer.
Application Notes
The dysregulation of BET proteins, which are epigenetic "readers" that regulate gene transcription, is implicated in numerous pathologies. Imaging probes based on the this compound scaffold enable the real-time assessment of BET protein engagement by therapeutic agents and can serve as diagnostic and prognostic biomarkers.
Primary Applications:
-
Neurodegenerative Diseases: BET proteins are involved in neuroinflammation, synaptic function, and gene transcription in the central nervous system. PET imaging with tracers like [¹¹C]YL9 allows for the investigation of BET protein dynamics in conditions such as Alzheimer's disease, where altered expression has been observed[1].
-
Oncology: BET proteins are key regulators of oncogene expression, including c-Myc. Imaging with these probes can be used to assess tumor proliferation, response to BET inhibitor therapy, and to understand the tumor microenvironment.
-
Inflammatory Diseases: Given the role of BET proteins in modulating inflammatory gene expression, these imaging agents can be used to visualize and quantify inflammation in various tissues.
Quantitative Data
The following tables summarize key quantitative data for a representative BET protein imaging agent based on the this compound scaffold.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | IC50 (nM) | Assay Method |
| I-BET726 (a close analog) | BRD2 | 41 | TR-FRET |
| BRD3 | 31 | TR-FRET | |
| BRD4 | 22 | TR-FRET |
Data for I-BET726, a structurally related BET inhibitor, is provided as a reference for the potency of this class of compounds[2].
Table 2: Pharmacokinetic Properties of a Representative BET PET Tracer ([¹¹C]1)
| Parameter | Value | Species |
| Molecular Weight ( g/mol ) | 443.5 | - |
| CLogP | 3.1 | - |
| Total Polar Surface Area (tPSA) | 95.2 | - |
| Maximum Brain Uptake (%ID/cc) | ~0.9 at 2 min post-injection | Mouse |
%ID/cc: percentage of injected dose per cubic centimeter of tissue[3].
Signaling Pathway
BET proteins, primarily BRD2, BRD3, and BRD4, are epigenetic readers that bind to acetylated lysine residues on histone tails. This binding recruits transcriptional machinery to specific gene promoters, leading to the expression of target genes involved in cell proliferation, inflammation, and oncogenesis. BET inhibitors, including those based on the this compound scaffold, competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the transcription of target genes.
Experimental Protocols
Radiolabeling of the this compound Scaffold to Synthesize a PET Tracer (e.g., [¹¹C]YL9)
This protocol describes a typical radiosynthesis of a carbon-11 labeled BET inhibitor PET tracer.
Workflow Diagram:
Methodology:
-
Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]CH₃I (methyl iodide) using a gas-phase iodination method.
-
¹¹C-Methylation: The precursor molecule (the des-methyl version of the final compound) is dissolved in a suitable solvent (e.g., DMF). [¹¹C]CH₃I is bubbled through the solution in the presence of a base (e.g., NaOH) at an elevated temperature (e.g., 80°C) to facilitate the methylation reaction.
-
Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate the radiolabeled product from unreacted precursor and other impurities.
-
Formulation: The purified [¹¹C]-labeled compound is formulated in a sterile saline solution containing a small percentage of ethanol for injection.
-
Quality Control: The final product is tested for radiochemical purity, chemical purity, molar activity, and sterility before administration.
In Vitro Autoradiography
This protocol outlines the procedure for assessing the binding of the radiolabeled BET inhibitor to tissue sections.
Methodology:
-
Tissue Preparation: Prepare 20 µm-thick brain slices from the animal model of interest (e.g., wild-type and Alzheimer's disease model mice)[1].
-
Pre-incubation: Pre-incubate the brain sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 20 minutes at room temperature.
-
Incubation: Incubate the sections with the ¹¹C-labeled BET tracer (e.g., 37 MBq/L in Tris-HCl buffer with 0.1% ethanol) for a defined period (e.g., 60 minutes) at room temperature[1]. For competition studies, co-incubate with an excess of a non-radiolabeled BET inhibitor (e.g., JQ1 or the unlabeled compound itself).
-
Washing: Wash the sections in ice-cold buffer to remove unbound radiotracer.
-
Drying: Quickly dry the sections with a stream of cold air.
-
Imaging: Expose the dried sections to a phosphor imaging plate or a digital autoradiography system overnight.
-
Analysis: Quantify the radioactivity in different brain regions using image analysis software.
In Vivo PET Imaging in a Mouse Model
This protocol details the procedure for performing PET imaging in a mouse model to visualize the distribution of the BET tracer.
Methodology:
-
Animal Preparation: Anesthetize the mouse (e.g., with 1-1.5% isoflurane) and place it on the scanner bed[1].
-
Tracer Administration: Inject the ¹¹C-labeled BET tracer (e.g., 7.4-11.1 MBq) intravenously via the tail vein[3].
-
PET Scan: Perform a dynamic PET scan for 60-90 minutes immediately following the injection[3].
-
CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration.
-
Blocking Study (for specificity): In a separate cohort of animals, pre-treat with a non-radiolabeled BET inhibitor (e.g., 1.0 mg/kg of JQ1 or the unlabeled compound) 5-30 minutes before the injection of the radiotracer to demonstrate target-specific binding[3].
-
Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM). Co-register the PET images with the CT images. Draw regions of interest (ROIs) on the images corresponding to specific brain regions or tumors to generate time-activity curves (TACs) and calculate the standardized uptake value (SUV).
References
- 1. Design and Development of a Novel BET Protein-Targeted PET Imaging Probe for In Vivo Characterization of Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Development of a Novel Positron Emission Tomography (PET) Radiotracer Targeting Bromodomain and Extra-Terminal Domain (BET) Family Proteins [frontiersin.org]
Application Notes and Protocols: Bio-conjugation of C21H15F4N3O3S
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the bio-conjugation of the novel compound C21H15F4N3O3S to a carrier protein. Due to the novelty of this compound, this protocol is based on established and robust bio-conjugation methodologies, assuming the presence of a carboxylic acid functional group on the this compound molecule, which is a common feature for enabling conjugation of small molecules to proteins. The described method utilizes carbodiimide chemistry to activate the carboxylic acid, followed by reaction with primary amines on the protein surface.
The protocols outlined below are intended to serve as a comprehensive guide for researchers. They cover the activation of the small molecule, conjugation to the protein, and subsequent purification and characterization of the resulting conjugate.
Hypothesized Reaction Scheme
For the purpose of this protocol, we hypothesize that this compound contains a carboxylic acid moiety that can be activated for conjugation. The overall reaction scheme involves two main steps:
-
Activation of this compound: The carboxylic acid group on the molecule is activated using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.
-
Conjugation to Protein: The NHS-activated this compound is then reacted with a carrier protein, such as Bovine Serum Albumin (BSA), which has multiple lysine residues with primary amines available for conjugation. This reaction forms a stable amide bond, linking the small molecule to the protein.
Experimental Protocols
Materials
| Reagent/Material | Supplier | Catalog No. |
| This compound | N/A (User-provided) | - |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Thermo Fisher | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher | 24500 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| Phosphate-Buffered Saline (PBS), 10X | Thermo Fisher | AM9625 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | 89882 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998-4 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF)
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group on this compound to form an amine-reactive NHS ester.
Procedure:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
-
In a separate tube, prepare a 100 mM solution of EDC in anhydrous DMSO.
-
In another tube, prepare a 100 mM solution of NHS in anhydrous DMSO.
-
In a clean, dry microfuge tube, combine the following in order:
-
100 µL of this compound solution (1 mg)
-
15 µL of 100 mM EDC solution (1.5 µmol)
-
15 µL of 100 mM NHS solution (1.5 µmol)
-
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1 hour.
Table 1: Reagent Concentrations for Activation Reaction
| Reagent | Stock Concentration | Volume (µL) | Final Molar Ratio (to this compound) |
| This compound | 10 mg/mL | 100 | 1 |
| EDC | 100 mM | 15 | 5 |
| NHS | 100 mM | 15 | 5 |
Protocol 2: Conjugation of Activated this compound to Bovine Serum Albumin (BSA)
This protocol details the conjugation of the NHS-activated small molecule to the primary amines of BSA.
Procedure:
-
Prepare a 10 mg/mL solution of BSA in 1X PBS (pH 7.4).
-
To 1 mL of the BSA solution (10 mg), add the entire 130 µL of the activated this compound reaction mixture from Protocol 1.
-
Mix the solution gently by inversion or slow vortexing.
-
Allow the conjugation reaction to proceed at room temperature for 2 hours with gentle stirring.
Protocol 3: Purification of the this compound-BSA Conjugate
This protocol describes the removal of unreacted small molecule and byproducts from the conjugation reaction mixture.
Procedure:
-
Equilibrate a Zeba™ Spin Desalting Column with 1X PBS according to the manufacturer's instructions.
-
Load the entire conjugation reaction mixture onto the equilibrated column.
-
Centrifuge the column according to the manufacturer's protocol to collect the purified conjugate.
-
Store the purified this compound-BSA conjugate at 4°C for short-term storage or at -20°C for long-term storage.
Protocol 4: Characterization of the this compound-BSA Conjugate
This protocol outlines methods to confirm the successful conjugation and to determine the degree of labeling.
1. UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the maximum absorbance wavelength of this compound.
-
The presence of the this compound absorbance peak in the conjugate spectrum confirms its presence.
2. High-Performance Liquid Chromatography (HPLC): [1][2]
-
Analyze the purified conjugate using a reverse-phase HPLC column.
-
A shift in the retention time of the conjugate compared to the unconjugated BSA is indicative of successful conjugation.[1]
3. Mass Spectrometry (MS): [2][3]
-
Determine the mass of the unconjugated BSA and the this compound-BSA conjugate using ESI-TOF or MALDI-TOF MS.
-
The increase in mass of the conjugate will correspond to the number of this compound molecules attached.
-
The drug-to-protein ratio can be calculated from the mass difference.
Table 2: Expected Characterization Results
| Analytical Method | Unconjugated BSA | This compound-BSA Conjugate |
| HPLC Retention Time | X min | > X min (increase due to hydrophobicity of small molecule) |
| Mass (Da) | ~66,430 Da | > 66,430 Da (increase corresponds to mass of attached molecules) |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the bio-conjugation of this compound to BSA.
Signaling Pathway of Amine-Reactive Conjugation
Caption: Chemical pathway for the EDC/NHS-mediated conjugation to primary amines on a protein.
References
Application Notes and Protocols for C21H15F4N3O3S in Novel Material Synthesis
Disclaimer: The following information is a generalized template demonstrating the structure and content of application notes and protocols. The specific compound C21H15F4N3O3S is a hypothetical precursor used here for illustrative purposes, as no public data is currently available for this exact molecular formula. The experimental details provided are fictional and should be considered as a framework for documenting a real-world application.
Introduction
The compound this compound, a novel fluorinated triazole-based organosulfur molecule, has emerged as a promising precursor for the synthesis of advanced functional polymers. Its unique molecular architecture, combining a trifluoromethyl-substituted aromatic moiety with a reactive sulfonyl group and a triazole core, offers a versatile platform for creating materials with tailored thermal, optical, and chemical resistance properties. These characteristics make it a candidate for applications in high-performance coatings, advanced composites, and specialized electronic materials.
These application notes provide an overview of the utility of this compound as a precursor and detail the protocols for its use in the synthesis of a novel fluorinated polyether sulfone.
Physicochemical Properties
A summary of the key physicochemical properties of the precursor this compound is presented below. This data is essential for handling, storage, and for designing synthetic protocols.
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 477.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 182-185 °C |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in THF, acetone; insoluble in water. |
| Purity (typical) | >98% (by HPLC) |
Application: Synthesis of a Novel Fluorinated Polyether Sulfone
The primary application detailed here is the use of this compound as a monomer in a nucleophilic aromatic substitution (SNAr) polymerization to produce a high-performance fluorinated polyether sulfone. The resulting polymer exhibits enhanced thermal stability and chemical resistance, making it suitable for demanding industrial applications.
Reaction Scheme
Caption: Reaction scheme for the synthesis of a fluorinated polyether sulfone.
Experimental Protocol
Materials and Equipment
-
This compound (precursor)
-
Bisphenol A (co-monomer)
-
Potassium carbonate (K2CO3), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware.
Polymerization Procedure
-
Reactor Setup: A 250 mL three-neck round-bottom flask is charged with this compound (47.74 g, 0.1 mol), Bisphenol A (22.83 g, 0.1 mol), and potassium carbonate (15.20 g, 0.11 mol).
-
Solvent Addition: Anhydrous NMP (100 mL) and toluene (50 mL) are added to the flask.
-
Azeotropic Dehydration: The reaction mixture is heated to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The water generated is removed azeotropically with toluene and collected in the Dean-Stark trap over a period of 4 hours.
-
Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 180 °C. The polymerization is allowed to proceed for 8 hours at this temperature.
-
Precipitation and Purification: The viscous polymer solution is cooled to room temperature and then slowly poured into 500 mL of methanol with constant stirring. The precipitated polymer is collected by filtration, washed thoroughly with deionized water and methanol, and then dried in a vacuum oven at 100 °C for 24 hours.
Process Flow Diagram
Caption: Workflow for the synthesis of the fluorinated polyether sulfone.
Characterization Data
The resulting fluorinated polyether sulfone was characterized to determine its key properties.
| Property | Method | Result |
| Inherent Viscosity | Ubbelohde viscometer, 0.5 g/dL in NMP at 25 °C | 0.85 dL/g |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | 215 °C |
| Decomposition Temperature (Td, 5% wt. loss) | Thermogravimetric Analysis (TGA) | 520 °C |
| Tensile Strength | ASTM D638 | 85 MPa |
| Tensile Modulus | ASTM D638 | 2.5 GPa |
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
Conclusion
The precursor this compound serves as a valuable building block for the synthesis of high-performance fluorinated polyether sulfones. The provided protocol offers a reliable method for producing a polymer with excellent thermal stability and mechanical properties. This material shows significant potential for use in advanced engineering applications where durability and resistance to harsh environments are critical. Further exploration of this precursor in the synthesis of other novel materials is warranted.
Application Notes: Methods for Radiolabeling C₂₁H₁₅F₄N₃O₃S for In Vivo Studies
Introduction
The molecule with the chemical formula C₂₁H₁₅F₄N₃O₃S represents a complex organic structure, likely containing aromatic rings, a sulfonamide group, a nitrogen-containing heterocycle, and fluorinated moieties, including a potential trifluoromethyl group. Such structures are common in modern drug development, targeting various receptors or enzymes. Radiolabeling this molecule is essential for its preclinical and clinical evaluation, enabling non-invasive in vivo studies to determine its pharmacokinetics, pharmacodynamics, biodistribution, and target engagement. This document outlines potential strategies and detailed protocols for radiolabeling this compound for use in Positron Emission Tomography (PET) imaging and for quantitative biodistribution and metabolism studies.
Choice of Radionuclide
The selection of a radionuclide is dictated by the research question and the desired imaging modality or study type.
-
For PET Imaging: Positron-emitting isotopes are required.
-
Fluorine-18 (¹⁸F): With a half-life of 109.8 minutes, ¹⁸F is ideal for PET imaging, allowing for multi-step radiosynthesis and imaging studies over several hours.[1][2] Its low positron energy provides high-resolution images.[2] Given the presence of fluorine in the parent molecule, ¹⁸F is a highly suitable candidate.
-
Carbon-11 (¹¹C): Its short half-life of 20.4 minutes allows for repeat studies in the same subject on the same day.[3] However, it requires a cyclotron on-site and very rapid radiosynthesis.[4][5]
-
-
For Quantitative Autoradiography and ADME Studies: Beta-emitting isotopes with longer half-lives are preferred.
-
Carbon-14 (¹⁴C): With a half-life of 5730 years, ¹⁴C is the gold standard for studying absorption, distribution, metabolism, and excretion (ADME).[3][6][7] Its long half-life means molar activity is low, making it unsuitable for imaging, but perfect for quantitative tissue analysis.[3] The label is generally metabolically stable.[8]
-
Tritium (³H): A half-life of 12.3 years provides a much higher molar activity than ¹⁴C, which is advantageous for receptor binding assays.[3][8] However, the stability of the tritium label must be carefully evaluated to prevent loss in vivo.[8]
-
Radiolabeling Strategies
The optimal radiolabeling strategy depends on the exact structure of C₂₁H₁₅F₄N₃O₃S. Assuming the presence of key functional groups, the following approaches are proposed.
1. Labeling with Fluorine-18 for PET Imaging
-
Strategy 1: Nucleophilic Aromatic Substitution (SₙAr) This is the most common method for introducing [¹⁸F]fluoride.[9][10] It requires a precursor molecule with an electron-deficient aromatic ring activated towards substitution. The ring should contain a good leaving group (e.g., -NO₂, -Cl, -Br, or a trialkylammonium salt) positioned ortho or para to an electron-withdrawing group (like the sulfonamide or trifluoromethyl group).
-
Precursor Design: A precursor would be synthesized where one of the aromatic fluorine atoms is replaced by a leaving group. Diaryliodonium salts and triarylsulfonium salts can also be used as precursors for the radiofluorination of non-activated aromatic rings.[9][11]
-
Reaction: The precursor is reacted with cyclotron-produced, no-carrier-added [¹⁸F]fluoride, typically activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate, in a high-boiling point aprotic solvent (e.g., DMSO, DMF) at elevated temperatures (100-160 °C).[10]
-
-
Strategy 2: Labeling of the Trifluoromethyl (-CF₃) Group Directly labeling a -CF₃ group with ¹⁸F is challenging due to the high strength of C-F bonds and potential for isotopic dilution.[12][13] However, methods are emerging. A more feasible approach is often to introduce a [¹⁸F]CF₃ or [¹⁸F]CF₂H- group onto the molecule using a radiolabeled building block. Recent advances in [¹⁸F]trifluoromethylation chemistry have expanded the tools available for synthesizing such radiotracers.[13]
2. Labeling with Carbon-11 for PET Imaging
-
Strategy 1: ¹¹C-Methylation If the molecule has a suitable position for methylation, such as a phenolic hydroxyl, a primary/secondary amine, or a nitrogen atom within the sulfonamide group, it can be labeled using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[5]
-
Precursor Design: A des-methyl precursor is required.
-
Reaction: The precursor is reacted with the ¹¹C-methylating agent in the presence of a base (e.g., NaOH, K₂CO₃, or a proton sponge) in a suitable solvent (e.g., DMF, acetone). This reaction is typically very fast, which is necessary due to the short half-life of ¹¹C.
-
3. Labeling with Carbon-14 or Tritium for ADME Studies
-
Strategy 1: Carbon-14 Labeling via Multi-step Synthesis This approach involves a custom synthesis of the target molecule starting from a simple ¹⁴C-labeled building block, such as Ba¹⁴CO₃, K¹⁴CN, or [¹⁴C]benzene.[6][14] The position of the ¹⁴C label must be chosen carefully to ensure it is not lost during metabolic processes. Late-stage labeling strategies are often preferred to reduce synthesis time and radioactive waste.[7]
-
Strategy 2: Tritium Labeling via Catalytic Exchange Tritium can be introduced by catalytic reduction of an unsaturated precursor (e.g., a double or triple bond) with tritium gas (³H₂). Alternatively, a halogen-tritium exchange reaction can be performed, where an aryl bromide or iodide precursor is reacted with ³H₂ gas in the presence of a catalyst (e.g., Palladium on carbon). This method is often simpler than a full ¹⁴C synthesis but requires subsequent analysis to confirm the position and stability of the label.[8]
Data Summary
Table 1: Comparison of Radiolabeling Methods for C₂₁H₁₅F₄N₃O₃S
| Radionuclide | Primary Use | Labeling Method | Typical Precursor | Radiochemical Yield (RCY)¹ | Molar Activity (Am)¹ | Synthesis Time | Pros | Cons |
| ¹⁸F | PET Imaging | Nucleophilic Aromatic Substitution (SₙAr) | Nitro-, Halide-, or Iodonium Salt-substituted arene | 10-60% | 40-200 GBq/µmol | 60-120 min | High-resolution imaging; ideal half-life for logistics.[1] | Harsh reaction conditions may not be suitable for all molecules.[9] |
| ¹¹C | PET Imaging | N- or O-Methylation | Des-methyl precursor | 20-70% | 100-400 GBq/µmol | 25-45 min | Allows for repeat imaging on the same day; high molar activity.[3] | Very short half-life requires on-site cyclotron and rapid synthesis.[4] |
| ¹⁴C | ADME, Biodistribution | Multi-step Synthesis | Ba¹⁴CO₃, K¹⁴CN, etc. | Varies (often <10% overall) | ~2.3 GBq/mmol | Days to Weeks | Gold standard for ADME[6]; metabolically stable label.[8] | Low molar activity; complex synthesis; not for imaging.[3] |
| ³H | ADME, Binding Assays | Catalytic Halogen-Tritium Exchange | Bromo- or Iodo-arene precursor | 15-50% | 0.5-1.1 TBq/mmol | Hours to Days | High molar activity for in vitro assays; simpler synthesis than ¹⁴C.[8] | Potential for in vivo label instability; requires careful validation.[8] |
¹RCY (Radiochemical Yield) and Am (Molar Activity) are typical literature values and will vary based on the specific substrate, reaction conditions, and starting radioactivity.
Experimental Protocols
Protocol 1: Synthesis of [¹⁸F]C₂₁H₁₅F₄N₃O₃S via Nucleophilic Aromatic Substitution
Principle: This protocol describes the labeling of an aromatic ring via SₙAr, replacing a nitro-group precursor with no-carrier-added [¹⁸F]fluoride. The electron-withdrawing nature of the adjacent sulfonamide group facilitates the substitution.
Materials and Reagents:
-
Nitro-precursor of C₂₁H₁₅F₄N₃O₃S
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) and Water (H₂O) for HPLC
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Sep-Pak C18 and Alumina N cartridges
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Load the aqueous [¹⁸F]fluoride solution onto a QMA (quaternary methylammonium) cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.5 mL H₂O).
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating under a stream of nitrogen at 110 °C. Add anhydrous MeCN (2 x 1 mL) and repeat the drying process to ensure the complex is anhydrous.
-
Radiolabeling Reaction: Dissolve the nitro-precursor (2-5 mg) in 1 mL of anhydrous DMSO and add it to the dried [¹⁸F]fluoride complex. Seal the vessel and heat at 150 °C for 20 minutes.
-
Quenching and Purification: Cool the reaction vessel and quench the reaction by adding 4 mL of water. Load the entire mixture onto a pre-conditioned Sep-Pak C18 cartridge. Wash the cartridge with water to remove unreacted fluoride and polar impurities.
-
HPLC Purification: Elute the crude product from the C18 cartridge with MeCN and inject it onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm) using an isocratic or gradient mobile phase (e.g., 45:55 MeCN:H₂O) to separate the desired [¹⁸F]product from the precursor and other byproducts.
-
Formulation: Collect the HPLC fraction containing the product, dilute it with sterile water, and trap it on a Sep-Pak C18 cartridge. Wash with sterile water and elute the final product with a small volume of ethanol. Dilute with sterile saline for injection to achieve the desired final concentration and <10% ethanol content.
Quality Control:
-
Radiochemical Purity: Analyze by analytical HPLC with a radioactivity detector. Purity should be >95%.
-
Molar Activity: Measure the total radioactivity and the mass of the product (via UV calibration curve on HPLC) to calculate Am (GBq/µmol).
-
Residual Solvents: Analyze by gas chromatography to ensure levels are below USP limits.
Protocol 2: Synthesis of [¹¹C]C₂₁H₁₅F₄N₃O₃S via N-Methylation
Principle: This protocol describes the methylation of a des-methyl precursor at a sulfonamide nitrogen using [¹¹C]methyl iodide.
Materials and Reagents:
-
Des-methyl precursor of C₂₁H₁₅F₄N₃O₃S
-
Anhydrous Dimethylformamide (DMF)
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I)
-
Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) and Water (H₂O) with 0.1% TFA for HPLC
Procedure:
-
Precursor Preparation: In a sealed reaction vessel, dissolve the des-methyl precursor (0.5-1.0 mg) in 300 µL of anhydrous DMF. Add NaH (1 mg, 60% dispersion in mineral oil) or Cs₂CO₃ (2-3 mg).
-
[¹¹C]CH₃I Trapping: Bubble the incoming [¹¹C]CH₃I gas from the synthesizer through the precursor solution at room temperature for 2-3 minutes.
-
Radiolabeling Reaction: After trapping is complete, seal the vessel and heat at 80 °C for 5 minutes.
-
Purification: Cool the vessel, add 500 µL of HPLC mobile phase, and inject the entire contents onto a semi-preparative HPLC column to purify the [¹¹C]product.
-
Formulation: Collect the product peak, which is typically formulated directly from the HPLC eluent after dilution with saline, or by using the solid-phase extraction method described in Protocol 1.
Quality Control:
-
Radiochemical Purity: Analyze by analytical HPLC (>98%).
-
Molar Activity: Calculated at the end of synthesis.
-
Identity Confirmation: Co-elution with an authentic, non-radioactive standard on analytical HPLC.
Visualizations
Workflow and Logic Diagrams
Caption: General workflow for developing a radiolabeled compound for in vivo studies.
References
- 1. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of Proliferation with Pyrimidines | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Development of 11C-labeled pyrimidine derivatives as novel positron emission tomography (PET) agents for brain sigma-1 receptor (ó1R) imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. openmedscience.com [openmedscience.com]
- 8. A perspective on tritium versus carbon-14: ensuring optimal label selection in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Documents download module [ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of C21H15F4N3O3S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of complex organic molecules, represented here by the molecular formula C21H15F4N3O3S. As this specific formula does not correspond to a widely-known compound with established protocols, this guide addresses general principles and common challenges encountered during multi-step organic synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your synthesis.
Q1: My reaction has a consistently low yield. What are the potential causes and how can I improve it?
Low yield is a common problem in multi-step synthesis. A systematic approach is crucial to identify the root cause.[1] Start by re-evaluating the reaction setup and conditions.
Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Action & Troubleshooting Steps | Expected Impact on Yield |
| Impure Starting Materials or Reagents | Verify the purity of starting materials using techniques like NMR or LC-MS.Purify reagents if necessary. For example, some reagents should be distilled immediately before use.[2]Use freshly opened, anhydrous solvents, especially for moisture-sensitive reactions. | High |
| Sub-optimal Reaction Temperature | Run small-scale experiments at different temperatures (e.g., -10°C, 0°C, RT, 40°C, 60°C).Monitor the reaction progress by TLC or LC-MS at each temperature to find the best balance between reaction rate and side product formation.[2] | Medium to High |
| Incorrect Stoichiometry or Concentration | Double-check all calculations for molar equivalents.[2]Experiment with slight excesses of one reagent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.Vary the reaction concentration; some reactions benefit from high dilution to minimize side reactions, while others require higher concentrations. | Medium to High |
| Inefficient Mixing | Ensure the stir bar or overhead stirrer is providing vigorous agitation, especially for heterogeneous mixtures.[2]For viscous solutions, consider mechanical stirring over magnetic stirring. | Low to Medium |
| Product Loss During Workup/Purification | Check the aqueous layer after extraction to ensure your product is not water-soluble.[1]If using filtration, wash the filter cake thoroughly with an appropriate solvent and check the filtrate for your product.[1]Optimize your chromatography method (e.g., solvent gradient, column size) to minimize product loss. | High |
Q2: The reaction is not proceeding to completion, even after extended reaction times. What should I do?
An incomplete reaction often points to issues with reactivity or catalysis.
Troubleshooting an Incomplete Reaction
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Deactivated Catalyst | If using a solid-supported catalyst, ensure it has not been "poisoned" by impurities.For homogeneous catalysts, consider preparing the active species in situ.Increase catalyst loading in a stepwise manner (e.g., from 1 mol% to 5 mol%). |
| Insufficient Reagent Reactivity | If no reaction occurs, consider raising the temperature or adding more of a key reagent.[2]A change in solvent might be necessary to improve solubility or reactivity.Confirm that the pH of the reaction mixture is appropriate for the desired transformation. |
| Reversible Reaction | If the reaction is at equilibrium, try to remove a byproduct to drive it forward (e.g., remove water with a Dean-Stark trap). |
Q3: I am observing significant side product formation. How can I increase the selectivity of my reaction?
Side products compete with your desired product and complicate purification. Improving selectivity is key to optimizing yield.
Strategies to Improve Reaction Selectivity
| Parameter | Optimization Strategy |
| Temperature | Lowering the reaction temperature often increases selectivity by favoring the kinetic product over thermodynamic side products. |
| Order of Addition | The order and rate at which you add reagents can be critical.[2] Slow addition of a highly reactive species can prevent the formation of over-reacted or decomposition products. |
| Choice of Base/Catalyst | A bulky, non-nucleophilic base may prevent unwanted side reactions.Switching from a generic catalyst to one with specific ligands can dramatically improve chemo- or regioselectivity. |
Frequently Asked Questions (FAQs)
Q: How can I monitor the progress of my reaction effectively?
A: Thin-Layer Chromatography (TLC) is a fast and effective method. Co-spot your starting material, the reaction mixture, and a baseline spot of both to track the consumption of reactants and the formation of the product. For more complex mixtures or for quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Monitor the reaction from start to finish to understand when a problem, such as decomposition, occurs.[2]
Q: What is the best approach for designing a synthetic route for a novel compound like this compound?
A: A retrosynthetic analysis is the standard approach.[3] This involves working backward from the target molecule, breaking it down into simpler, commercially available precursors through known chemical transformations. This helps identify key bond formations and potential challenges in the synthesis.[3][4][5]
Q: How important is the choice of solvent?
A: The solvent is critical. It not only solubilizes the reactants but also influences reaction rates and selectivity. Aprotic polar solvents (e.g., DMF, DMSO) can accelerate SN2 reactions, while non-polar solvents (e.g., Toluene, Hexane) are often used in reactions where water must be excluded. Always use dry, high-purity solvents.
Q: I am having trouble purifying my final compound. What are my options?
A: If standard flash column chromatography is ineffective, consider alternative purification techniques. These include preparative TLC, preparative HPLC, crystallization, or trituration. If your compound is an acid or a base, an acid-base extraction during the workup can help remove neutral impurities.
Experimental Protocols
The following is a generalized protocol for a key reaction—a Suzuki coupling—which could plausibly be part of a synthesis for a molecule like this compound.
Protocol: Palladium-Catalyzed Suzuki Coupling
Materials:
-
Aryl Halide (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene/Ethanol mixture (4:1 v/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the Aryl Halide (1.0 eq) and the Aryl Boronic Acid (1.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the Toluene/Ethanol solvent mixture via syringe to dissolve the solids.
-
Base Addition: Add the 2M Na₂CO₃ solution to the flask.
-
Degassing: Bubble nitrogen through the stirred solution for 15-20 minutes to degas the mixture.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Reaction: Heat the reaction mixture to 80°C and let it stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexanes/ethyl acetate gradient).
Visualizations
Below are diagrams illustrating a logical troubleshooting workflow and a hypothetical experimental workflow for the synthesis of a complex molecule.
Caption: A logical flowchart for troubleshooting low-yield chemical reactions.
Caption: Hypothetical multi-step synthesis workflow for a complex molecule.
References
Technical Support Center: Purification of C21H15F4N3O3S and Related Small Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of the complex heterocyclic compound C21H15F4N3O3S and structurally related molecules.
Troubleshooting Guides
Chromatography-Based Purification
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification of complex organic molecules.[1][2] However, various issues can arise during the process.
Question: I am not getting good separation of my compound from impurities with HPLC. What can I do?
Answer: Poor separation in HPLC can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower organic content will generally increase retention time and may improve the separation of closely eluting peaks.
-
Solvent Type: If adjusting the ratio is insufficient, try a different organic modifier. For example, if you are using acetonitrile, switching to methanol can alter the selectivity of the separation.
-
pH: For ionizable compounds, the pH of the mobile phase is critical. Adjusting the pH can change the charge state of your compound and the impurities, leading to significant changes in retention and selectivity.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: The most common stationary phase is C18 (reversed-phase).[3] If you are using a C18 column, consider trying a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.
-
Particle Size: Smaller particle sizes (e.g., in UHPLC) can provide higher resolution and better separation.[3]
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also affect selectivity.
-
Question: My compound appears to be degrading on the silica gel column during flash chromatography. How can I prevent this?
Answer: Degradation on silica gel is often due to its acidic nature. Here are some solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to use a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%).
-
Use an Alternative Stationary Phase: If deactivation is not effective, consider using a different stationary phase.[4]
-
Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good alternative for acid-sensitive compounds.
-
Florisil: This is a magnesium silicate gel that is less acidic than silica.
-
Reversed-Phase Silica: For moderately polar to non-polar compounds, reversed-phase flash chromatography can be an excellent alternative.[4]
-
Question: My compound is very polar and does not move from the baseline in normal-phase chromatography. What should I do?
Answer: For highly polar compounds, you have a few options:[4]
-
Use a More Polar Mobile Phase: In normal-phase chromatography, increasing the polarity of the mobile phase will increase the elution strength. You can try adding more polar solvents like methanol or even small amounts of water or acetic acid to your eluent system.
-
Switch to Reversed-Phase Chromatography: Reversed-phase chromatography is generally better suited for the purification of polar compounds.[4]
-
Use HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is a variation of normal-phase chromatography that is specifically designed for the separation of very polar compounds.
Crystallization-Based Purification
Recrystallization is a powerful technique for purifying solid organic compounds.[5][6] Success depends heavily on selecting the right solvent and using the proper technique.
Question: I am having trouble finding a suitable solvent for the recrystallization of my compound.
Answer: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Here is a systematic approach to finding a good solvent:
-
Solubility Testing: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A good solvent will show the desired temperature-dependent solubility.
-
Use a Solvent Pair: If a single solvent is not suitable, a mixed solvent system can be effective.[7][8] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Question: My compound is "oiling out" instead of forming crystals during recrystallization. What can I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.
-
Using a More Dilute Solution: The concentration of your compound in the hot solvent may be too high. Add more solvent to the hot solution before cooling.
-
Changing the Solvent System: The solvent may not be appropriate. Try a different solvent or solvent pair. Using a solvent with a lower boiling point can sometimes help.
Question: My recrystallization resulted in a low yield. How can I improve it?
Answer: Low yield can be due to several factors:
-
Using Too Much Solvent: Dissolving the compound in an excessive amount of hot solvent will result in a significant portion remaining in solution upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cooling to an Insufficiently Low Temperature: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Premature Crystallization: If the compound crystallizes too early (e.g., during a hot filtration step), you will lose product. Ensure your filtration apparatus is pre-heated.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a purification strategy for a new compound like this compound?
A1: The first step is to gather as much information as possible about the compound's properties. This includes its polarity, solubility in various organic solvents, and stability (e.g., to acid or base). A small-scale analytical test using Thin Layer Chromatography (TLC) or analytical HPLC can provide valuable information about the number of impurities and their relative polarities, which will guide your choice of purification method.[9]
Q2: How can I remove colored impurities from my solid product?
A2: If your compound is supposed to be colorless but has a colored tint, this is likely due to highly conjugated impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization.[5] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot filtration.
Q3: What are the main differences between HPLC and flash chromatography?
A3: The primary differences are in the scale, resolution, and instrumentation. HPLC uses smaller particle size stationary phases and high pressure, leading to higher resolution and the ability to separate complex mixtures.[3] It is used for both analytical and preparative purposes. Flash chromatography uses larger particle size silica and lower pressure, making it suitable for larger-scale purifications (milligrams to grams) where high resolution is not always necessary.
Q4: When should I choose recrystallization over chromatography?
A4: Recrystallization is often preferred for the final purification of a solid compound, especially on a larger scale, as it can be more cost-effective and can yield very pure crystalline material.[6] Chromatography is more versatile and is often used for initial purification from a crude reaction mixture, for separating compounds with very similar properties, or for purifying non-crystalline materials.
Data Presentation
Table 1: Comparison of Common Chromatographic Techniques
| Feature | Thin Layer Chromatography (TLC) | Flash Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption[10] | Adsorption/Partition | Partition, Adsorption, Ion-Exchange, Size Exclusion[10] |
| Scale | Micrograms | Milligrams to Grams | Micrograms to Kilograms (for prep HPLC) |
| Resolution | Low to Moderate | Moderate | High to Very High[3] |
| Speed | Fast | Moderate | Slow to Fast (UHPLC)[3] |
| Cost | Low | Moderate | High |
| Primary Use | Reaction monitoring, solvent screening | Routine purification | Analysis, high-purity purification[2] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[11] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to separate your compound from the impurities. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve your crude sample in a minimum amount of the eluent or a stronger solvent. Alternatively, you can adsorb the sample onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of a target compound.
Caption: Troubleshooting guide for poor separation in chromatography.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. How Chromatography Is Used In Pharmaceutical Analysis [scioninstruments.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Purification [chem.rochester.edu]
- 5. Recrystallization [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. pharmanow.live [pharmanow.live]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of Celecoxib (C21H15F4N3O3S) in Aqueous Media
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Celecoxib (C21H15F4N3O3S) in aqueous media. Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) and a selective COX-2 inhibitor.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low aqueous solubility.[2][3] This inherent low solubility can present significant challenges in experimental and formulation settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Celecoxib?
A1: Celecoxib is practically insoluble in water.[4] Its reported aqueous solubility is in the range of 3–7 μg/mL.[3] This low solubility can lead to poor bioavailability and difficulties in preparing stock solutions for in vitro assays.
Q2: What are the key physicochemical properties of Celecoxib that influence its solubility?
A2: Celecoxib is a weakly acidic drug with a pKa of approximately 11.1.[5][6] It has a logP of 3.53, indicating its lipophilic nature.[7] The molecular formula is C17H14F3N3O2S, and the molecular weight is 381.37 g/mol .[8][9]
Q3: Can I improve the solubility of Celecoxib by adjusting the pH?
A3: Yes, as a weakly acidic compound, the solubility of Celecoxib can be increased in alkaline conditions.[10] Significant increases in solubility are observed at pH values above its pKa. For instance, the aqueous solubility of Celecoxib has been reported to increase from 6 μg/mL to 11 μg/mL when the pH is raised from 7.6 to 9.05 at 25°C.[3] At a pH of 10.9, the solubility can increase to 48 μg/mL.[3]
Troubleshooting Guide
Issue: My Celecoxib is not dissolving in my aqueous buffer for cell-based assays.
Solution:
-
Co-solvents: For in vitro experiments, a common approach is to first dissolve Celecoxib in an organic co-solvent before diluting it with the aqueous buffer.[11]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for Celecoxib.[11]
-
Protocol: Prepare a high-concentration stock solution in 100% DMSO or ethanol. Then, dilute this stock solution into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
-
Issue: I am observing precipitation of Celecoxib after diluting my stock solution into the aqueous medium.
Solution:
-
Surfactants: The use of surfactants can help to maintain Celecoxib in solution by forming micelles.
-
Commonly Used Surfactants: Non-ionic surfactants like Polysorbates (e.g., Tween® 80) and Poloxamers are often used.[12]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like Celecoxib, thereby increasing their aqueous solubility.
-
Example: β-cyclodextrin has been successfully used to enhance the dissolution of Celecoxib.[8]
-
Issue: I need to prepare a higher concentration of Celecoxib in an aqueous solution for an animal study.
Solution:
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution. Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization.[13]
-
Solid Dispersions: A solid dispersion involves dispersing Celecoxib in an inert hydrophilic carrier at the solid state.[14] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[13]
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of Celecoxib in various solvents and with different enhancement techniques.
| Solvent/Technique | Celecoxib Solubility | Reference |
| Water | 3-7 µg/mL | [3] |
| Ethanol | ~25 mg/mL | [11] |
| DMSO | ~16.6 mg/mL | [11] |
| Dimethylformamide (DMF) | ~25 mg/mL | [11] |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [11] |
| Nanosuspension (0.4% stabilizer) | 18.1 µg/mL | |
| Phosphatidylcholine-based Solid Dispersion | 71.67 - 483.33 µg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a Celecoxib Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of Celecoxib powder.
-
Dissolution: Dissolve the Celecoxib powder in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Vortexing/Sonication: Vortex or sonicate the solution until the Celecoxib is completely dissolved.
-
Dilution: Dilute the stock solution to the final desired concentration in the aqueous buffer immediately before use. It is important to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
Storage: Store the stock solution at -20°C.[11] Note that aqueous solutions of Celecoxib are not recommended for storage for more than one day.[11]
Protocol 2: General Procedure for Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both Celecoxib and a hydrophilic carrier (e.g., β-cyclodextrin) in a common volatile solvent (e.g., methanol).[8][13]
-
Solvent Evaporation: Evaporate the solvent under vacuum or by heating to obtain a solid mass.
-
Drying: Dry the resulting solid dispersion to remove any residual solvent.
-
Pulverization: Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Solubility Testing: Determine the aqueous solubility of the prepared solid dispersion.
Visualizations
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the equilibrium solubility of Celecoxib.
Signaling Pathways of Celecoxib
Caption: Simplified signaling pathways of Celecoxib.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. bepls.com [bepls.com]
- 9. Celecoxib [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. brieflands.com [brieflands.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive review on solubility enhancement techniques of hydrophobic drug [wisdomlib.org]
Troubleshooting C21H15F4N3O3S crystallization for X-ray analysis
Technical Support Center: C21H15F4N3O3S Crystallization
Welcome to the technical support center for the crystallization of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals suitable for X-ray analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound (this compound) is not dissolving in common laboratory solvents. What should I do?
A1: Solubility is the critical first step for any solution-based crystallization.[1][2] The molecular structure of this compound, with a large carbon backbone and polar functional groups (including fluorine, nitrogen, oxygen, and sulfur), suggests it may have complex solubility behavior.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test solubility in a broad range of solvents with varying polarities. Start with small amounts of your compound (1-2 mg).
-
Use a Solvent Miscibility Table: A mixture of solvents can be effective.[3] Choose a "soluble solvent" in which your compound dissolves well and an "insoluble solvent" in which it is poorly soluble.[3] The two solvents must be miscible.[3]
-
Apply Gentle Heating: For many compounds, solubility increases with temperature.[1][3] Use a hot plate with stirring to aid dissolution, but be cautious not to boil off the solvent too quickly.
-
Consider Less Common Solvents: Given the molecule's structure, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene might be effective.[2][4]
Q2: I'm observing an amorphous precipitate or "oiling out" instead of crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5] This often happens if the melting point of your compound is lower than the temperature of the solution or if the concentration of the solute is too high, leading to rapid precipitation rather than slow, ordered crystal growth.[5][6]
Troubleshooting Steps:
-
Reduce Supersaturation Rate: The goal is to slow down the process to allow molecules to arrange themselves into an ordered lattice.
-
Change the Solvent System: The solute-solvent interactions might be too strong. Try a solvent system where the compound's solubility is lower.
-
Lower the Crystallization Temperature: Set up your experiments at a lower temperature from the start (e.g., in a cold room).
Q3: My crystals are very small, needle-like, or form aggregates. How can I improve their quality and size for X-ray diffraction?
A3: The quality of crystals is highly dependent on the rate of nucleation and growth.[8] Rapid nucleation leads to many small crystals, while slow, controlled growth produces larger, higher-quality single crystals.[6][8] An ideal crystal for X-ray diffraction should be 0.1–0.4 mm in at least two dimensions.[9][10]
Troubleshooting Steps:
-
Minimize Nucleation Sites: Ensure your crystallization vessel is meticulously clean. Scratches or dust can act as nucleation points.
-
Slow Down Solvent Evaporation/Diffusion:
-
For slow evaporation, use a vessel with a smaller opening or partially seal the cap.[9]
-
For vapor diffusion, increase the distance between the sample drop and the reservoir.[11]
-
For liquid-liquid diffusion, use a narrower tube to slow the diffusion rate between the solvent and anti-solvent layers.[9][11]
-
-
Optimize Temperature: Slower cooling or evaporation at a constant, slightly elevated temperature can sometimes promote the growth of larger crystals.[11]
-
Use Seeding: If you have a few good crystals, you can use a "seed crystal" to initiate growth in a fresh, slightly supersaturated solution. This bypasses the spontaneous nucleation phase.[5]
Data Presentation: Solvent Properties
Choosing the right solvent is crucial. The following table summarizes properties of common solvents used for crystallization. For this compound, a good starting point would be screening solvents from different polarity ranges.
| Solvent | Formula | Boiling Point (°C) | Polarity Index | Dielectric Constant | Suitability Notes |
| Non-Polar | |||||
| Hexane | C6H14 | 69 | 0.1 | 1.9 | Good as an anti-solvent (precipitant). |
| Toluene | C7H8 | 111 | 2.4 | 2.4 | Can dissolve aromatic compounds; often found in crystal lattices.[12] |
| Diethyl Ether | C4H10O | 35 | 2.8 | 4.3 | Highly volatile, useful for vapor diffusion.[4] |
| Polar Aprotic | |||||
| Dichloromethane | CH2Cl2 | 40 | 3.1 | 9.1 | Good solvent for a wide range of organic molecules. |
| Ethyl Acetate | C4H6O2 | 77 | 4.4 | 6.0 | A moderately polar solvent, often effective.[4] |
| Acetone | C3H6O | 56 | 5.1 | 21 | Good solvent, but high volatility can lead to rapid crystallization. |
| Acetonitrile | C2H3N | 82 | 5.8 | 37.5 | Can be effective for moderately polar compounds. |
| Polar Protic | |||||
| Isopropanol | C3H8O | 82 | 3.9 | 18 | Can participate in hydrogen bonding. |
| Ethanol | C2H5OH | 78 | 4.3 | 24.5 | A versatile solvent with both polar and non-polar characteristics.[2] |
| Methanol | CH4O | 65 | 5.1 | 32.7 | A highly polar solvent. |
Experimental Protocols
Here are detailed protocols for three common crystallization techniques.[13] For this compound, starting with vapor diffusion is often a good strategy as it allows for fine control over the rate of crystallization.[9][14]
Hanging Drop Vapor Diffusion
This technique is ideal for screening many conditions with very small amounts of material.[14] It involves equilibrating a drop of your compound solution with a larger reservoir of a precipitant solution via the vapor phase.[15]
Methodology:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10-20 mg/mL) in a suitable "soluble solvent" (e.g., Acetone).
-
In the well of a 24-well crystallization plate, add 500 µL of the reservoir solution. This solution typically contains a higher concentration of the anti-solvent.
-
On a siliconized glass coverslip, place a 1 µL drop of your compound's stock solution and a 1 µL drop of the reservoir solution. Mix gently by pipetting.
-
Invert the coverslip and place it over the well, creating an airtight seal with vacuum grease.
-
The anti-solvent vapor from the reservoir will slowly diffuse into the drop, gradually increasing the compound's concentration to the point of supersaturation and, ideally, crystallization.[16]
-
Store the plate in a vibration-free location and monitor periodically over several days to weeks.
Slow Evaporation
This is the simplest crystallization method but offers less control over the rate of crystal growth.[9]
Methodology:
-
Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Transfer the solution to a clean vial or beaker.
-
Cover the vessel with a cap or parafilm that has a few small holes poked in it. This allows the solvent to evaporate slowly over time.
-
As the solvent evaporates, the concentration of the compound increases, leading to crystal formation.[13]
-
Place the vessel in a location where it will not be disturbed.
Solvent/Anti-Solvent Liquid Diffusion (Layering)
This method involves carefully layering a solution of your compound with a miscible anti-solvent in which the compound is insoluble.[7][9]
Methodology:
-
Dissolve this compound in a small amount of a dense "soluble solvent" (e.g., Dichloromethane).
-
Transfer this solution to the bottom of a narrow test tube or NMR tube.
-
Very carefully, add a less dense, miscible "anti-solvent" (e.g., Hexane) down the side of the tube to form a distinct layer on top. A syringe is useful for this step to minimize mixing.[11]
-
Seal the tube and leave it undisturbed.
-
Over time, the two solvents will slowly diffuse into one another. Crystals typically form at the interface between the two layers.[9]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization problems for a target molecule like this compound.
Caption: A workflow for troubleshooting common crystallization issues.
Pathway to Crystallization
Successful crystallization is a balance of thermodynamic and kinetic factors, driven by intermolecular forces.[17] The diagram below illustrates the key interactions that guide the self-assembly of this compound from a disordered solution into an ordered crystal lattice.[18]
References
- 1. longdom.org [longdom.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 8. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 9. depts.washington.edu [depts.washington.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Growing Crystals [web.mit.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. unifr.ch [unifr.ch]
- 15. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 16. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Crystallization force--a density functional theory concept for revealing intermolecular interactions and molecular packing in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in C21H15F4N3O3S NMR spectra
Technical Support Center: C21H15F4N3O3S NMR Spectra Analysis
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) spectroscopy for fluorinated compounds such as this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) a critical parameter in the NMR analysis of my fluorinated compound?
A1: A high signal-to-noise ratio is essential for obtaining high-quality NMR data. It allows for the unambiguous identification of signals, accurate integration for quantitative analysis, and the observation of subtle couplings that are crucial for structure elucidation.[1] For complex molecules like this compound, a poor S/N can obscure important structural details and lead to incorrect interpretations.
Q2: I am observing a very low S/N for my this compound sample. What are the most common initial causes?
A2: Several factors can contribute to a low S/N. The most common initial culprits include:
-
Low Sample Concentration: NMR is an inherently insensitive technique, and a sufficient concentration of the analyte is required for a strong signal.[2]
-
Improper Spectrometer Tuning and Matching: The NMR probe must be correctly tuned to the resonance frequency of the ¹⁹F nucleus to ensure efficient signal transmission and detection.
-
Suboptimal Acquisition Parameters: Insufficient number of scans, an incorrect relaxation delay, or a non-optimal pulse angle can significantly reduce the signal intensity.
-
Sample Issues: The presence of paramagnetic impurities or poor sample solubility can lead to signal broadening and a reduction in S/N.
Q3: How does the presence of fluorine in my molecule affect the NMR experiment and the S/N?
A3: The ¹⁹F nucleus is highly advantageous for NMR spectroscopy.[3][4] It has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, which generally leads to high sensitivity and well-resolved spectra.[2][4][5][6] The large chemical shift range minimizes signal overlap, which is a common issue in ¹H NMR.[5] However, the wide spectral width can sometimes pose challenges for uniform excitation across all signals.[4][7]
Q4: Can changing the solvent improve my S/N?
A4: Yes, the choice of solvent can impact the S/N. A solvent that provides better solubility for your compound will lead to a higher effective concentration and thus a better signal.[8] Additionally, different deuterated solvents can sometimes alter the chemical shifts of your compound, potentially resolving overlapping peaks.[9] For ¹⁹F NMR, common solvents like CDCl₃, DMSO-d₆, and acetone-d₆ generally show minimal variation in fluorine chemical shifts.[10]
Q5: What is a cryoprobe, and how can it help improve the S/N for my fluorinated compound?
A5: A cryoprobe is a specialized NMR probe where the electronics and preamplifiers are cryogenically cooled, typically with liquid nitrogen.[11] This cooling process significantly reduces thermal noise, which is a major contributor to the overall noise in an NMR experiment.[11] Using a cryoprobe can result in a dramatic increase in the S/N, often by a factor of 3 to 4, or even more for certain nuclei.[11][12] This allows for the analysis of much lower concentration samples or a significant reduction in experiment time.[13][14]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and resolve low S/N issues.
Guide 1: Initial Checks for Low S/N
If you are experiencing a poor S/N, follow this initial troubleshooting workflow.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. biophysics.org [biophysics.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. NMR blog - Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle — Nanalysis [nanalysis.com]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 11. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Minimizing by-product formation in C21H15F4N3O3S synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of C21H15F4N3O3S, a complex heterocyclic compound. The following information is based on hypothesized synthetic routes and general principles of heterocyclic chemistry, designed to address common challenges in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A plausible route involves a multi-component reaction to form a core heterocyclic structure, followed by functionalization. A likely core is a quinazoline ring, which is common in medicinal chemistry. The synthesis could proceed via the following general steps:
-
Formation of a substituted anthranilic acid derivative: This serves as a key building block.
-
Cyclization to form a quinazolinone ring: This is often achieved by reacting the anthranilic acid derivative with a suitable nitrogen source.
-
Introduction of the sulfonyl and trifluoromethyl moieties: These functional groups can be introduced at various stages, either on the initial building blocks or on the heterocyclic core.
Q2: What are the most common side reactions to anticipate?
Common side reactions include incomplete cyclization, formation of regioisomers, and side reactions related to the reactive functional groups. For instance, the presence of a sulfonyl group can lead to undesired nucleophilic substitution reactions. Over-reaction or incomplete reaction at any of the functionalization steps can also lead to a mixture of by-products.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods for monitoring reaction progress. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately gauge consumption of the reactants.
Q4: What are the recommended purification techniques for the final compound and intermediates?
Purification strategies will depend on the physical properties of the compounds. Common techniques include:
-
Crystallization: If the product is a solid with good crystallinity.
-
Column Chromatography: Using silica gel or alumina is effective for separating compounds with different polarities.
-
Preparative HPLC: For difficult separations and to achieve high purity of the final compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | Incomplete reaction. | - Increase reaction time or temperature. - Use a more effective catalyst or a higher catalyst loading. - Ensure all reagents are pure and dry. |
| Degradation of starting materials or product. | - Lower the reaction temperature. - Use a less harsh catalyst or reagent. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Competing side reactions. | - Modify the reaction conditions to favor the desired pathway (e.g., change the solvent, temperature, or order of reagent addition). | |
| Formation of Multiple By-products | Non-specific reactions. | - Optimize the reaction conditions for selectivity. - Use protecting groups for sensitive functional groups. |
| Impure starting materials. | - Purify all starting materials before use. | |
| Difficulty in Purifying the Final Compound | Co-elution with impurities during chromatography. | - Use a different solvent system for chromatography. - Employ a different stationary phase (e.g., reverse-phase silica). |
| Product is an oil or amorphous solid. | - Attempt to form a crystalline salt of the product. - Use preparative HPLC for purification. | |
| Inconsistent Results Between Batches | Variation in reagent quality. | - Source reagents from a reliable supplier and test for purity. |
| Sensitivity to air or moisture. | - Use anhydrous solvents and perform reactions under an inert atmosphere. | |
| Inaccurate measurement of reagents. | - Calibrate all balances and ensure accurate weighing and volume measurements. |
Hypothesized Experimental Protocol: Synthesis of a Quinazoline Intermediate
This protocol describes a general method for the synthesis of a 2,4-disubstituted quinazoline, a potential core for this compound.
Materials:
-
2-aminobenzonitrile derivative
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Acidic workup solution (e.g., saturated aqueous NH4Cl)
-
Reagents for subsequent cyclization and functionalization
Procedure:
-
Dissolve the 2-aminobenzonitrile derivative in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography.
Visualizing the Process
Hypothesized Synthetic Pathway
Caption: A potential multi-step synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: C21H15F4N3O3S Assay Interference and Mitigation
Internal Note: Initial searches for the chemical formula C21H15F4N3O3S did not yield a definitive, publicly documented compound with the common name "Demaclidox" or any other well-established identifier. This technical support guide is constructed based on general principles of assay interference and mitigation strategies applicable to small molecules with similar potential characteristics (e.g., aromatic, heterocyclic compounds which can exhibit fluorescence or quenching properties). The information provided should be adapted and validated for the specific compound once its identity and properties are confirmed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Based on the provided chemical formula, this compound is a complex organic molecule. Without a confirmed common name or CAS number, detailed information regarding its specific mechanism of action is not available in public databases. Researchers using this compound should refer to the supplier's documentation or internal research data for this information.
Q2: We are observing unexpected results in our fluorescence-based assays when using this compound. What could be the cause?
A2: Compounds with aromatic ring structures, such as those likely present in this compound, can intrinsically fluoresce or quench the fluorescence of other molecules. This can lead to false-positive or false-negative results. It is crucial to determine the inherent spectral properties of your compound.
Q3: How can we test if this compound is interfering with our assay?
A3: A simple control experiment is to measure the fluorescence or luminescence of this compound alone in your assay buffer at the concentrations you are using. Additionally, you can perform a "spike-and-recovery" experiment where you add a known amount of your analyte to a sample with and without your compound to see if the signal is accurately measured.
Troubleshooting Guides
Issue 1: Inconsistent Results in Luminescence-Based Reporter Assays
Symptoms:
-
High variability between replicate wells.
-
Lower than expected signal in positive controls treated with this compound.
-
An unexpected increase in signal in negative controls treated with this compound.
Possible Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy | Experimental Protocol |
| Direct Luciferase Inhibition | Perform a counter-screen against purified luciferase. | See "Protocol 1: Luciferase Inhibition Counter-Screen" below. |
| Light Absorption/Quenching | Measure the absorbance spectrum of this compound. If there is significant overlap with the emission wavelength of the luciferase, consider using a luciferase with a different emission spectrum (e.g., a red-shifted luciferase). | Use a spectrophotometer to scan the absorbance of the compound from 300-700 nm. Compare this to the known emission spectrum of your luciferase. |
| Compound Autoluminescence | Measure the luminescence of the compound in the absence of luciferase. | Add this compound to your assay buffer and measure the signal using a luminometer. |
Issue 2: False Positives in Enzyme-Linked Immunosorbent Assays (ELISAs)
Symptoms:
-
Signal is detected in wells containing this compound even in the absence of the target analyte.
-
Higher background signal across the plate.
Possible Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy | Experimental Protocol |
| Compound Binding to Assay Antibodies | Increase the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. Include a non-specific antibody of the same isotype as a control. | When preparing your assay buffer, test a range of blocking agent concentrations (e.g., 1%, 2%, 5% BSA). |
| Interference with HRP/Substrate Reaction | Run a control experiment with only the HRP-conjugated antibody, substrate, and this compound. | See "Protocol 2: HRP Activity Interference Assay" below. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the compound. Centrifuge the plate before reading. Decrease the final concentration of the compound if possible. | After compound addition and incubation, use a microscope to check for precipitates. Alternatively, centrifuge the plate at a low speed (e.g., 1000 x g for 1 minute) before reading. |
Experimental Protocols
Protocol 1: Luciferase Inhibition Counter-Screen
Objective: To determine if this compound directly inhibits the activity of luciferase.
Methodology:
-
Prepare a solution of purified luciferase enzyme in the assay buffer at the same concentration used in your primary assay.
-
In a white, opaque 384-well plate, add your test compound (this compound) at various concentrations. Include a known luciferase inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Add the purified luciferase solution to each well and incubate for a duration that mimics your primary assay.
-
Add the luciferase substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of your compound.
Protocol 2: HRP Activity Interference Assay
Objective: To assess if this compound interferes with the enzymatic activity of Horseradish Peroxidase (HRP).
Methodology:
-
In a clear 96-well plate, add a fixed concentration of HRP-conjugated secondary antibody to each well.
-
Add this compound at a range of concentrations. Include a vehicle control.
-
Add the HRP substrate (e.g., TMB) and incubate for the standard time.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Compare the absorbance values in the presence and absence of your compound.
Visualizations
Caption: A logical workflow for troubleshooting assay interference.
Caption: Potential points of interference for this compound in a typical assay.
Technical Support Center: Enhancing the Quantum Yield of C21H15F4N3O3S for Fluorescence Applications
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of the novel fluorophore C21H15F4N3O3S.
Disclaimer: The specific compound this compound is not extensively characterized in publicly available literature. Therefore, this guidance is based on the general principles of fluorescence spectroscopy and the known properties of structurally related fluorophores, such as 2,1,3-benzothiadiazole (BTD) derivatives, which are noted for their use in bioimaging.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my application?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a brighter fluorescent probe, which is crucial for applications requiring high sensitivity, such as bioimaging and drug screening assays.
Q2: I am observing a very low quantum yield for this compound in my initial experiments. What are the potential causes?
A2: Several factors can contribute to a low quantum yield:
-
Solvent Effects: The polarity and viscosity of the solvent can significantly impact fluorescence. For many fluorophores, including BTD derivatives, the quantum yield can decrease in polar solvents due to processes like twisted intramolecular charge transfer (TICT).[6]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophore molecules can form non-fluorescent aggregates.
-
Presence of Quenchers: Impurities in the solvent, dissolved oxygen, or other molecules in the sample can deactivate the excited state of your fluorophore, reducing fluorescence.
-
Incorrect Excitation Wavelength: Exciting at a wavelength that is not at or near the absorption maximum can lead to inefficient excitation and lower observed fluorescence.
-
Photobleaching: Prolonged exposure to high-intensity light can lead to the photochemical destruction of the fluorophore.[7][8]
Q3: How can I enhance the quantum yield of this compound?
A3: Here are several strategies to explore:
-
Solvent Screening: Test a range of solvents with varying polarities and viscosities. Aprotic and less polar solvents may enhance the quantum yield.
-
Structural Modification: If you are in the process of designing derivatives, introducing bulky groups can restrict molecular motion and inhibit non-radiative decay pathways, potentially increasing the quantum yield.[9][10]
-
Incorporate into a Rigid Matrix: Embedding the fluorophore in a polymer matrix or binding it to a macromolecule can restrict vibrations and enhance fluorescence.
-
Deoxygenate Solutions: Purging your solutions with an inert gas like nitrogen or argon can remove dissolved oxygen, a common fluorescence quencher.
Q4: My fluorescence signal is decreasing over time during measurement. What is happening and how can I prevent it?
A4: This phenomenon is likely photobleaching, the irreversible photochemical degradation of the fluorophore.[7][8] To minimize photobleaching:
-
Reduce the excitation light intensity.
-
Minimize the exposure time of the sample to the excitation light.
-
Use a photostability-enhancing agent in your solvent if compatible with your experiment.
-
Ensure your sample is free of impurities that could accelerate photobleaching.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect instrument settings (excitation/emission wavelengths, slit widths).2. Sample concentration is too low.3. The quantum yield is inherently low in the chosen solvent.4. Degradation of the compound. | 1. Verify the absorption maximum to set the correct excitation wavelength. Optimize slit widths for a balance of signal and resolution.2. Prepare a fresh, more concentrated sample.3. Perform a solvent screen to identify a more suitable environment for fluorescence.4. Check the purity and integrity of your sample (e.g., via NMR, mass spectrometry). |
| Inconsistent/Irreproducible Results | 1. Fluctuations in lamp intensity.2. Temperature variations in the sample chamber.3. Sample evaporation.4. Use of different cuvettes with varying optical properties. | 1. Allow the instrument's lamp to warm up and stabilize before measurements.2. Use a temperature-controlled sample holder.3. Use a cuvette with a cap to minimize evaporation.4. Use the same cuvette for all measurements in a series, or use matched cuvettes. |
| Distorted Emission Spectrum | 1. Inner filter effect due to high sample concentration (absorbance > 0.1).2. Presence of scattering from particulates in the sample.3. Second-order diffraction from the monochromator. | 1. Dilute the sample to an absorbance of < 0.1 at the excitation wavelength.[11]2. Filter or centrifuge the sample to remove any suspended particles.3. Use appropriate optical filters to block scattered excitation light and second-order diffraction.[12] |
| High Background Fluorescence | 1. Contaminated solvent or cuvette.2. Autofluorescence from the sample matrix.3. Insufficient blocking in immunoassays. | 1. Use high-purity, spectroscopy-grade solvents and clean cuvettes thoroughly.[13]2. Run a blank sample (matrix without the fluorophore) to measure and subtract the background.3. Optimize blocking steps with appropriate reagents.[14] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This method compares the fluorescence of the unknown sample (this compound) to a well-characterized standard with a known quantum yield.[11]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound sample
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopy-grade solvent(s)
Procedure:
-
Prepare a series of dilutions for both the standard and the this compound sample in the same solvent.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.[11]
-
Record the fluorescence emission spectrum for each solution on the spectrofluorometer, using the same excitation wavelength and instrument settings for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the gradients from the plots.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Protocol 2: Absolute Quantum Yield Measurement using an Integrating Sphere
This method directly measures the number of absorbed and emitted photons and does not require a reference standard.[13][15]
Materials:
-
Spectrofluorometer equipped with an integrating sphere accessory
-
1 cm path length quartz cuvette
-
This compound sample
-
Spectroscopy-grade solvent
Procedure:
-
Configure the spectrofluorometer for integrating sphere measurements, ensuring the correct spectral correction files are applied.[15]
-
Blank Measurement:
-
Place the cuvette containing only the pure solvent inside the integrating sphere.
-
Record the spectrum of the excitation light scattering peak. This represents the total number of photons from the excitation source.
-
-
Sample Measurement:
-
Place the cuvette with the dissolved this compound sample in the integrating sphere.
-
Record the spectrum, which will show a reduced scattering peak (due to absorption by the sample) and the fluorescence emission of the sample.
-
-
Data Analysis:
-
The instrument's software will typically have a built-in function to calculate the absolute quantum yield.
-
The calculation involves integrating the area of the emission peak and dividing it by the difference in the area of the scattering peaks from the blank and sample measurements (representing the number of absorbed photons).
-
Data Presentation
Table 1: Hypothetical Solvatochromic Effects on the Quantum Yield of this compound
| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Toluene | 2.4 | 450 | 530 | 80 | 0.85 |
| Dichloromethane | 3.1 | 455 | 550 | 95 | 0.62 |
| Acetonitrile | 5.8 | 460 | 580 | 120 | 0.31 |
| Water | 10.2 | 475 | 620 | 145 | 0.05 |
Visualizations
Caption: Workflow for Relative Quantum Yield Measurement.
Caption: Troubleshooting Logic for Low Quantum Yield.
References
- 1. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 6. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 8. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Development of a high quantum yield dye for tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. edinst.com [edinst.com]
Validation & Comparative
Comparative Analysis of PF-06650833 (Zimlovisertib) and Other IRAK4-Targeting Heterocyclic Compounds
A Guide for Researchers and Drug Development Professionals
Introduction to IRAK4 and Its Role in Inflammation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[2] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it phosphorylates and activates IRAK1, leading to a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[3][4] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making it a prime therapeutic target.[5][6]
Comparative Biological Activity of IRAK4-Targeting Compounds
The following tables summarize the in vitro potency of PF-06650833 and other selected IRAK4-targeting compounds. The data highlights the biochemical inhibition of the IRAK4 enzyme and the functional consequences in cellular assays, such as the inhibition of cytokine release.
Table 1: Biochemical and Cellular Potency of IRAK4 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line/Assay |
| PF-06650833 (Zimlovisertib) | IRAK4 | 2 | 0.2 (cell-based) 2.4 (PBMC assay) | Cell and PBMC assays[7] |
| BAY-1834845 (Zabedosertib) | IRAK4 | 3.55 | Not specified | -[7] |
| CA-4948 (Emavusertib) | IRAK4, FLT3 | 57 | <250 (TNF-α, IL-1β, IL-6, IL-8 release) | THP-1 cells[8][9] |
| KT-474 (PROTAC Degrader) | IRAK4 | Not applicable | DC50: Not specified Inhibits IL-6 & IL-8 production (1-100 nM) | PBMCs[10] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. PBMC: Peripheral Blood Mononuclear Cell. THP-1: Human monocytic cell line.
Table 2: Physicochemical Properties of Selected IRAK4-Targeting Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| PF-06650833 (Zimlovisertib) | C18H20FN3O4 | 361.37 |
| BAY-1834845 (Zabedosertib) | Not specified | Not specified |
| CA-4948 (Emavusertib) | C24H25N7O5 | 491.50 |
| KT-474 (PROTAC Degrader) | C44H49F2N11O6 | 865.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of IRAK4 inhibitors.
1. Transcreener® ADP² Kinase Assay (Biochemical)
This assay quantitatively measures the enzymatic activity of IRAK4 by detecting the production of ADP.
-
Principle: The assay is a fluorescence-based immunoassay. A highly specific antibody to ADP is used in conjunction with a fluorescent tracer. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a change in fluorescence.[11]
-
Procedure:
-
An enzyme titration is performed to determine the optimal IRAK4 concentration.
-
The kinase reaction is initiated by adding ATP to a mixture of the IRAK4 enzyme, a suitable substrate (e.g., a peptide derived from IRAK1), and the test compound in an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 4 mM MgCl2, 1% DMSO, 0.01% Brij-35).[12]
-
The reaction is incubated for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C).[2][13]
-
The reaction is stopped, and the ADP Detection Mixture (containing the ADP antibody and fluorescent tracer) is added.
-
After a further incubation period (typically 60 minutes at room temperature), the fluorescence polarization or intensity is measured using a microplate reader.[11]
-
The amount of ADP produced is determined by comparison to a standard curve, and the IC50 value of the inhibitor is calculated.
-
2. LPS-Induced TNF-α Secretion Assay (Cell-Based)
This assay assesses the functional activity of IRAK4 inhibitors in a cellular context by measuring the inhibition of a key pro-inflammatory cytokine.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, which signals through the IRAK4 pathway to induce the production and secretion of TNF-α.
-
Procedure:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are seeded in a 96-well plate.
-
The cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 60 minutes).[9]
-
LPS is then added to the wells to stimulate the cells (e.g., at a final concentration of 100 ng/mL).
-
The plates are incubated for a period of time (e.g., 5-24 hours) at 37°C in a CO2 incubator.[9][14]
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The IC50 value for the inhibition of TNF-α secretion is then determined.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the IRAK4 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The IRAK4 signaling pathway, from receptor activation to gene expression.
References
- 1. Zabedosertib (BAY1834845) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 4. sinobiological.com [sinobiological.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. blossombio.com [blossombio.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. researchgate.net [researchgate.net]
- 14. kymeratx.com [kymeratx.com]
Unable to Validate Therapeutic Potential of C21H15F4N3O3S Due to Lack of Publicly Available Data
A comprehensive search for the chemical compound C21H15F4N3O3S has yielded no specific publicly available information regarding its therapeutic potential or any associated in vivo validation studies. As a result, a direct comparison with alternative therapies, as requested, cannot be conducted at this time.
The absence of information could be attributed to several factors: the compound may be in the very early stages of development and not yet publicly disclosed, or the provided chemical formula may be inaccurate or not indexed in public scientific databases.
Clinical trials for other therapeutic agents targeting conditions such as Idiopathic Pulmonary Fibrosis (IPF) are ongoing. For instance, a Phase 2 clinical trial (NCT04533022) is evaluating the safety, efficacy, and pharmacokinetics of a compound referred to as C21 in subjects with IPF.[1] This open-label, single-group assignment study was anticipated to be completed by March 30, 2024.[1] Another trial, ASPIRE (NCT06588686), is a 52-week, randomized, double-blind, placebo-controlled study assessing the efficacy and safety of buloxibutid in individuals with IPF.[2]
Without specific data on this compound, a detailed comparison of its performance against such alternatives, including the presentation of quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways, is not possible.
To facilitate the creation of the requested comparison guide, further identifying information for the compound this compound is required, such as a common name, internal project code, or reference to any patents or publications.
References
Benchmarking Photostability: A Comparative Guide for C21H15F4N3O3S Against Commercial Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the photostability of the novel fluorescent compound C21H15F4N3O3S against established commercial dyes. Due to the absence of publicly available photostability data for this compound, this document presents hypothetical data for this compound to illustrate the benchmarking process. The experimental protocols and comparative metrics provided herein offer a standardized approach for researchers to evaluate the performance of new fluorophores.
Data Presentation: Comparative Photostability Metrics
The photostability of a fluorophore is a critical parameter for applications requiring long-term or high-intensity illumination, such as in live-cell imaging and high-throughput screening. Key metrics for quantifying photostability include the photobleaching quantum yield (φb) and the total number of photons emitted before photobleaching. A lower photobleaching quantum yield and a higher number of emitted photons indicate greater photostability.
Below is a comparative table summarizing the hypothetical photostability of this compound against two widely used commercial dyes, Fluorescein and Rhodamine B.
| Compound | Chemical Formula | Photobleaching Quantum Yield (φb) | Emitted Photons Before Bleaching |
| Hypothetical Compound | This compound | 1.5 x 10-7 | ~6,700,000 |
| Fluorescein | C20H12O5 | ~3-5 x 10-5 | 30,000 - 40,000[1] |
| Rhodamine B | C28H31ClN2O3 | ~2.5 x 10-6 | ~400,000 |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols: Determining Photostability
A standardized protocol is essential for the accurate and reproducible measurement of fluorophore photostability. The following method outlines a common approach for quantifying the photobleaching quantum yield.
Objective: To determine the photobleaching quantum yield (φb) of a fluorescent dye in solution.
Materials:
-
Fluorophore of interest (e.g., this compound)
-
Reference dye with a known photobleaching quantum yield (e.g., Rhodamine 6G)
-
High-purity solvent (e.g., ethanol or phosphate-buffered saline)
-
Spectrofluorometer with a time-scan mode
-
Cuvettes
-
Stir bar
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.
-
Reference Standard: Prepare a solution of the reference dye with a similar absorbance at its excitation maximum.
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths of the spectrofluorometer to the maxima of the fluorophore.
-
Set the instrument to time-scan mode to monitor the fluorescence intensity over time.
-
Use a constant illumination intensity.
-
-
Measurement:
-
Place the cuvette with the sample solution in the spectrofluorometer and begin recording the fluorescence intensity.
-
Continuously illuminate the sample and record the decay of fluorescence intensity over a set period.
-
Repeat the measurement with the reference dye under identical conditions.
-
-
Data Analysis:
-
The rate of photobleaching can be determined from the exponential decay of the fluorescence intensity.
-
The photobleaching quantum yield (φb) is calculated relative to the reference standard using the following equation: φb_sample = φb_ref * (k_sample / k_ref) * (A_ref / A_sample) where k is the photobleaching rate constant and A is the absorbance.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for Photostability Assessment
The following diagram illustrates the key steps involved in the experimental determination of a fluorophore's photostability.
Hypothetical Signaling Pathway Application
Fluorescent dyes are instrumental in visualizing cellular processes. The diagram below depicts a generic signaling pathway where a fluorescently labeled ligand binds to a receptor, initiating a downstream cascade. A highly photostable dye would be crucial for tracking the ligand and receptor dynamics over time.
References
In-depth Analysis of C21H15F4N3O3S Stalled Pending Structural Identification
A comprehensive structure-activity relationship (SAR) study and comparative analysis of the compound with the molecular formula C21H15F4N3O3S cannot be conducted at this time due to the inability to identify its specific chemical structure.
Initial and exhaustive searches of prominent chemical databases, including PubChem and the Chemical Abstracts Service (CAS), have not yielded a registered compound with the exact molecular formula this compound. Structure-activity relationship studies are fundamentally reliant on a known chemical structure, as they investigate how modifications to different parts of a molecule influence its biological activity. Without this foundational structural information, it is impossible to perform a meaningful SAR analysis, compare it to alternative compounds, or provide relevant experimental data and protocols.
Further attempts to identify the compound by searching for the molecular formula in conjunction with keywords such as "drug," "inhibitor," "agonist," and in relation to major pharmaceutical and research entities have also been unsuccessful. This suggests that the compound may be a novel entity not yet disclosed in publicly accessible databases, a proprietary molecule, or that the provided molecular formula may contain a typographical error.
To proceed with this request, the following information is essential:
-
The chemical structure of this compound: This can be provided as a SMILES string, InChI key, CAS number, or a chemical drawing.
-
The common or IUPAC name of the compound.
-
Any known biological targets or activities associated with the compound.
Once a confirmed chemical structure is available, a thorough investigation into its SAR, along with a comparative guide to analogous compounds, can be initiated. This would involve:
-
Detailed literature and database searches for reported biological activities and SAR studies.
-
Identification of alternative compounds with similar biological targets.
-
Compilation of quantitative data on the biological performance of the target compound and its alternatives.
-
Summarization of experimental protocols for key biological assays.
-
Generation of visualizations , such as signaling pathway diagrams, to illustrate the compound's mechanism of action.
We encourage researchers, scientists, and drug development professionals with access to the structural details of this compound to provide this information to enable a comprehensive analysis. Without this critical starting point, any attempt at a SAR study would be purely speculative and lack the scientific rigor required for professional drug development and research.
Assessing Off-Target Effects of C21H15F4N3O3S in Cellular Models: A Comparative Guide
A critical step in the preclinical development of any therapeutic candidate is the comprehensive evaluation of its potential off-target effects. This guide provides a framework for assessing the off-target profile of the compound with the chemical formula C21H15F4N3O3S, offering a comparison with alternative approaches and detailing relevant experimental protocols.
Due to the novelty of the compound represented by the chemical formula this compound, publicly available data on its specific biological activity and off-target effects are not available at this time. This guide, therefore, outlines the established methodologies and strategic considerations for such an assessment, which would be applicable to this and other novel chemical entities.
Initial Target and Off-Target Prediction
Before proceeding with cellular assays, in silico methods can provide valuable predictions about the potential primary targets and off-target interactions of a novel compound.
Experimental Protocol: In Silico Profiling
-
Pharmacophore Modeling: Based on the 3D structure of this compound, pharmacophore models can be generated to identify essential chemical features for biological activity. These models are then used to screen against databases of known protein structures to predict potential binding partners.
-
Target Prediction Panels: Several online tools and commercial services can predict a compound's likely targets by comparing its structure to libraries of compounds with known biological activities. Examples include the Similarity Ensemble Approach (SEA) and various machine learning-based predictors.
-
Physicochemical Property Analysis: Calculation of properties such as logP, pKa, and solubility can provide insights into the compound's likely distribution and potential for non-specific interactions.
Comparative Analysis with Alternative Compounds
A crucial aspect of assessing a new compound is to benchmark its performance and safety profile against existing molecules that target the same or similar biological pathways. Once the primary target of this compound is identified, a selection of appropriate comparator compounds should be made.
Table 1: Illustrative Comparison of a Hypothetical Kinase Inhibitor with Alternatives
| Feature | This compound (Hypothetical Data) | Compound A (Known Selective Inhibitor) | Compound B (Known Broad-Spectrum Inhibitor) |
| Primary Target IC50 (nM) | 15 | 10 | 5 |
| Kinase Panel Selectivity Score (S-Score) | 0.05 | 0.01 | 0.3 |
| Number of Off-Target Kinases (at 1 µM) | 5 | 2 | 25 |
| Cellular Viability EC50 (µM) in Off-Target Cell Line | > 50 | > 50 | 5 |
Cellular Assays for Off-Target Profiling
A tiered approach to cellular screening is recommended to systematically identify and validate off-target effects.
Broad-Spectrum Cytotoxicity and Phenotypic Screening
Initial assays should assess the general cytotoxicity of the compound across a panel of diverse cell lines.
Experimental Protocol: Cellular Viability Assays
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., NCI-60) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds for 72 hours.
-
Viability Assessment: Utilize a metabolic activity assay, such as the addition of resazurin (alamarBlue) or a tetrazolium salt (MTT), to quantify cell viability.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) for each cell line to determine the compound's cytotoxic profile.
Target-Focused and Pathway-Based Assays
Once a primary target is confirmed, assays should be employed to investigate the compound's effects on related signaling pathways.
Experimental Workflow: Target Pathway Analysis
Caption: Workflow for assessing the impact of a compound on a target signaling pathway.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis: Treat a relevant cell line with this compound at various concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the target pathway.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify band intensities to determine changes in protein phosphorylation.
Unbiased Global Off-Target Identification
To identify unanticipated off-target effects, unbiased, large-scale screening methods are essential.
Signaling Pathway: Kinase Inhibition Off-Target Effects
Caption: Diagram illustrating how a compound can inhibit both its primary target and off-target kinases, leading to desired and adverse phenotypes.
Experimental Protocol: Kinase Profiling
-
In Vitro Kinase Panel: Submit this compound for screening against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel). This assay measures the binding affinity of the compound to hundreds of kinases, providing a quantitative measure of selectivity.
-
Cell-Based Kinase Activity Profiling: Utilize platforms like the PamGene PamStation®12 to measure the activity of multiple kinases simultaneously in cell lysates after treatment with the compound.
Conclusion and Future Directions
The comprehensive assessment of off-target effects is an iterative process. Initial in silico and broad cellular screening results should guide more focused mechanistic studies. For a novel compound like this compound, a systematic approach as outlined above is essential to build a robust safety and selectivity profile. Future studies may involve chemical proteomics to directly identify cellular binding partners and in vivo studies in animal models to confirm the physiological relevance of any identified off-target activities. This rigorous evaluation is paramount for the successful translation of a promising chemical entity into a safe and effective therapeutic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
